molecular formula C10H16Cl3N3 B1463241 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride CAS No. 1185312-79-1

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride

Cat. No.: B1463241
CAS No.: 1185312-79-1
M. Wt: 284.6 g/mol
InChI Key: AJTIVHSPXBIEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl3N3 and its molecular weight is 284.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.2ClH/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTIVHSPXBIEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride

For an audience of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound. As a molecule of interest within drug discovery and development, a thorough understanding of its physicochemical characteristics is paramount for predicting its behavior, ensuring its quality, and developing viable formulations. This document moves beyond a simple datasheet, offering field-proven insights into the causality behind experimental choices for characterization. We will detail self-validating protocols for thermal analysis, solubility assessment, and purity determination, providing a robust framework for researchers. The significance of its dihydrochloride salt form is discussed in context, highlighting its role in enhancing properties critical for pharmaceutical development, such as aqueous solubility and stability.

Introduction to the Molecule

This compound belongs to a class of compounds featuring a piperazine ring linked to a chloropyridine moiety. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles. The chloropyridine group, an electron-withdrawing system, can significantly influence the molecule's electronic properties, receptor binding affinity, and metabolic stability.[1]

The compound is supplied as a dihydrochloride salt. The decision to develop a salt form, particularly a hydrochloride salt, is a strategic choice in drug development aimed at improving the physicochemical properties of a parent molecule.[2][3] For basic compounds like this one, salt formation enhances aqueous solubility and dissolution rate, which are often prerequisites for achieving adequate bioavailability.[4][5] Furthermore, crystalline salts typically exhibit greater stability and more consistent solid-state properties compared to the free base, simplifying handling and formulation processes.[6]

Core Physicochemical Properties

A precise understanding of the physical properties is the foundation of all subsequent development activities. The data presented below has been consolidated from available chemical databases and is supplemented by an analysis of related structures.

PropertyValueSignificance in Drug Development
CAS Number 1135439-04-1[7]Unique identifier for unambiguous substance registration.
Molecular Formula C₁₀H₁₆Cl₃N₃[7]Defines the elemental composition of the dihydrochloride salt.
Molecular Weight 284.61 g/mol [7]Essential for all stoichiometric calculations, formulation, and dosing.
Physical Appearance White to off-white crystalline solid (inferred)Influences handling, powder flow, and formulation aesthetics.[6]
Melting Point Requires experimental determination (DSC)A key indicator of purity and identity. A sharp melting point is characteristic of a pure crystalline substance.
Solubility Enhanced aqueous solubility expected[8]Critical for absorption and bioavailability. The dihydrochloride form significantly increases solubility over the free base.[9]
Thermal Stability Requires experimental determination (TGA)Determines sensitivity to heat during manufacturing (e.g., drying, milling) and storage.
Hygroscopicity Likely hygroscopic (inferred)Affects handling, storage, and physical stability. Requires controlled humidity environments.[6][10]

Experimental Methodologies for Physical Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following sections detail the methodologies for accurately determining the key physical properties of this compound.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of an Active Pharmaceutical Ingredient (API).[11]

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This allows for the precise determination of the melting point (Tₘ), which appears as an endothermic peak on the thermogram. The shape and onset of this peak provide critical information about purity and crystallinity.[13][14]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean, non-reactive aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, sealed aluminum pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C).

  • Heating Ramp: Increase the temperature at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (50 mL/min) to a final temperature well above the expected melt (e.g., 250 °C).[12]

  • Data Analysis: The onset temperature of the endothermic peak is recorded as the melting point. The integrated area of the peak corresponds to the heat of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Calibrate DSC with Indium Standard p2 Weigh 2-5 mg of Sample into Aluminum Pan p1->p2 p3 Hermetically Seal Sample & Reference Pans p2->p3 r1 Place Pans in DSC Cell p3->r1 r2 Equilibrate at 25°C r1->r2 r3 Ramp Temperature at 10°C/min under Nitrogen Purge r2->r3 a1 Record Thermogram (Heat Flow vs. Temp) r3->a1 a2 Determine Peak Onset (Tm) & Integrate Peak Area (ΔHfus) a1->a2

Caption: Workflow for Melting Point Determination using DSC.

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is crucial for assessing thermal stability and quantifying volatile content, such as residual solvents or water.[15][16][17] A significant mass loss indicates decomposition or desolvation.

Experimental Protocol:

  • Instrument Calibration: Verify the mass balance accuracy with certified calibration weights and the temperature accuracy with certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of the compound onto the TGA sample pan (typically platinum or ceramic).

  • Instrument Setup: Load the sample pan onto the TGA balance mechanism.

  • Thermal Program: Equilibrate the furnace at a starting temperature (e.g., 25 °C).

  • Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (50-100 mL/min) to a high temperature (e.g., 400 °C).

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of significant mass loss is taken as the decomposition temperature. Mass loss at lower temperatures (e.g., < 120 °C) typically corresponds to the loss of water or volatile solvents.

TGA_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Calibrate TGA Balance & Temperature p2 Weigh 5-10 mg of Sample onto TGA Pan p1->p2 r1 Load Pan into Furnace p2->r1 r2 Equilibrate at 25°C r1->r2 r3 Heat at 10°C/min under Nitrogen Purge r2->r3 a1 Record TGA Curve (% Mass vs. Temp) r3->a1 a2 Identify Onset of Decomposition Temperature a1->a2 a3 Quantify Mass Loss for Volatiles a1->a3

Caption: Workflow for Thermal Stability Assessment using TGA.

Aqueous Solubility Assessment

Causality: Solubility is a critical determinant of a drug's bioavailability.[9] For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed. The shake-flask method is the gold standard for determining equilibrium solubility, providing a thermodynamic constant for the compound in a specific medium.

Experimental Protocol:

  • Medium Preparation: Prepare relevant aqueous media, such as deionized water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (e.g., 0.1 M HCl).

  • Sample Addition: Add an excess amount of the compound to a known volume of each medium in a sealed vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples (using a filter compatible with the compound, e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.

Solubility_Workflow cluster_prep Equilibration cluster_sep Separation & Quantification cluster_analysis Analysis p1 Add Excess Solid to Known Volume of Solvent p2 Seal and Agitate at Constant Temp (24-48h) p1->p2 s1 Centrifuge/Filter to Isolate Supernatant p2->s1 s2 Accurately Dilute Clear Supernatant s1->s2 a1 Analyze Concentration by Validated HPLC/UV Method s2->a1 a2 Calculate Equilibrium Solubility (mg/mL) a1->a2

Caption: Workflow for Equilibrium Solubility Determination.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[18] For API analysis, a reversed-phase HPLC (RP-HPLC) method is commonly used to determine purity by separating the main compound from any synthesis-related impurities or degradation products.[19][20]

Experimental Protocol:

  • Method Development: Develop a stability-indicating RP-HPLC method. A typical starting point would be:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A time-based gradient from high aqueous content to high organic content (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm), determined by a UV scan.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Processing: Integrate the area of all peaks in the resulting chromatogram.

  • Purity Calculation: Calculate the area percent purity using the formula:

    • Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Develop Stability-Indicating RP-HPLC Method p2 Prepare Sample Solution at Known Concentration p1->p2 r1 Equilibrate System with Mobile Phase p2->r1 r2 Inject Sample onto C18 Column r1->r2 r3 Run Gradient Elution r2->r3 a1 Record Chromatogram (UV Abs vs. Time) r3->a1 a2 Integrate All Peak Areas a1->a2 a3 Calculate Purity (Area % Method) a2->a3

Caption: Workflow for API Purity Analysis by HPLC.

Discussion and Field-Proven Insights

The physical properties of this compound are intrinsically linked to its chemical structure. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a stable dihydrochloride salt. This is a significant advantage, as hydrochloride salts of basic APIs often exhibit superior solubility and dissolution rates compared to their corresponding free bases.[5] This enhanced solubility is crucial for overcoming one of the most common hurdles in drug development.[9]

However, the hygroscopic nature common to many hydrochloride salts necessitates careful control of environmental conditions during storage and manufacturing to prevent moisture uptake, which could lead to physical instability (e.g., deliquescence) or chemical degradation. The thermal stability, as determined by TGA, will dictate the maximum temperatures that can be used in processing steps like drying and milling without risking decomposition of the API.

Handling and Storage Recommendations

Based on the inferred properties of a crystalline, potentially hygroscopic hydrochloride salt, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[8] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.

  • Handling: Handle in a well-ventilated place, preferably within a fume hood or containment unit.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid the formation of dust and aerosols.[7]

Conclusion

This compound is a compound whose utility in research and development is profoundly influenced by its physical properties. Its dihydrochloride salt form confers beneficial characteristics, most notably enhanced aqueous solubility. A comprehensive characterization using orthogonal analytical techniques such as DSC, TGA, HPLC, and solubility assays is not merely a data-gathering exercise; it is a critical, self-validating process that provides the foundational knowledge required for rational formulation design, quality control, and successful progression of a potential drug candidate.

References

  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Kalantzi, O. I., et al. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • ACS Publications. (2024). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

  • MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Agilent. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Pharmax CMC. (n.d.). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. Retrieved from [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Quotient Sciences. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • OSTR. (n.d.). Differential Scanning Calorimetry (DSC) – Microcal VP-DSC. Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Research Applications of 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds offers a fertile ground for the discovery of novel therapeutic agents. 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride emerges as a compound of significant interest, integrating the electronically distinct 6-chloropyridin-3-yl moiety with the versatile piperazine ring. This unique structural amalgamation suggests a rich polypharmacological profile, with potential interactions across a spectrum of biological targets. The chloropyridine group, a known pharmacophore in compounds targeting nicotinic acetylcholine receptors (nAChRs), coupled with the piperazine core, a frequent constituent of centrally acting agents, positions this molecule as a compelling candidate for multifaceted research applications.[1] This technical guide will provide an in-depth exploration of the potential research applications of this compound, complete with detailed experimental protocols to empower researchers in their scientific investigations.

Chemical Profile and Synthesis

Before delving into its biological applications, a foundational understanding of the molecule's chemical characteristics and a viable synthetic route are paramount.

Chemical Property Value Reference
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₁₆Cl₃N₃[2]
Molecular Weight 284.61 g/mol [2]
CAS Number 1135439-04-1[2]

Proposed Synthesis Workflow:

The synthesis of this compound can be approached through a convergent synthesis strategy. A plausible and adaptable method involves the nucleophilic substitution of a suitable chloropyridine derivative with piperazine.

cluster_0 Synthesis Pathway Start_A 6-Chloro-3-(chloromethyl)pyridine Reaction Nucleophilic Substitution (Base, Solvent) Start_A->Reaction Start_B Piperazine Start_B->Reaction Intermediate 1-((6-Chloropyridin-3-yl)methyl)piperazine Reaction->Intermediate Final_Step Salt Formation (HCl in Ether) Intermediate->Final_Step Product 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride Final_Step->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a non-nucleophilic base like triethylamine (2.5 equivalents) to the solution.

  • Addition of Electrophile: Slowly add a solution of 6-chloro-3-(chloromethyl)pyridine (1 equivalent) in the same solvent to the piperazine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to obtain the pure free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or methanol. Slowly add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Potential Research Applications & Methodologies

The structural features of this compound suggest several avenues for investigation in neuroscience and parasitology.

Central Nervous System (CNS) Research: A Neuromodulatory Probe

The presence of the piperazine moiety, a common scaffold in CNS-active drugs, and the chloropyridinyl group, which has affinity for nicotinic acetylcholine receptors, points towards potential neuromodulatory activity.[1]

Rationale: Structurally similar compounds have demonstrated agonist activity at the dopamine D3 receptor, which is implicated in mood, cognition, and substance abuse.[1] Investigating the interaction of the title compound with the D3 receptor could reveal its potential as a tool for studying these processes.

Experimental Workflow: Dopamine D3 Receptor Binding and Functional Assays

cluster_1 Dopamine D3 Receptor Assay Workflow Start Prepare Cell Membranes (Expressing human D3 receptor) Binding_Assay Radioligand Binding Assay ([3H]spiperone) Start->Binding_Assay Functional_Assay cAMP Accumulation Assay (Forskolin-stimulated) Start->Functional_Assay Data_Analysis_Binding Determine Ki (Competition binding curve) Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine EC50 and Emax (Dose-response curve) Functional_Assay->Data_Analysis_Functional Result Characterize as D3 Agonist/Antagonist Data_Analysis_Binding->Result Data_Analysis_Functional->Result cluster_2 Anthelmintic Assay Workflow Start Obtain Adult Parasites (e.g., Haemonchus contortus) Treatment Expose Parasites to Test Compound (Varying concentrations) Start->Treatment Observation Observe Motility and Viability (Microscopic examination) Treatment->Observation Data_Analysis Determine Paralysis Time and Lethal Concentration (EC50/LC50) Observation->Data_Analysis Result Assess Anthelmintic Potency Data_Analysis->Result

Caption: Workflow for assessing in vitro anthelmintic activity.

Protocol: Adult Worm Motility Assay

  • Parasite Collection: Collect adult gastrointestinal nematodes (e.g., Haemonchus contortus from sheep abattoirs) and wash them in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Assay Setup: In a 24-well plate, place a single adult worm in each well containing culture medium.

  • Treatment: Add varying concentrations of the test compound to the wells. Include a negative control (vehicle) and a positive control (e.g., levamisole or ivermectin).

  • Observation: Incubate the plates at 37°C and observe the motility of the worms under a microscope at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Recording: Record the time taken for the worms to become paralyzed (loss of motility).

  • Data Analysis: Calculate the effective concentration that causes paralysis in 50% of the worms (EC₅₀) at a specific time point.

In Vivo Corroboration: Bridging the Bench-to-Biology Gap

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

a. CNS Applications: Behavioral Models in Rodents

For compounds showing promising neuromodulatory activity, rodent behavioral models are essential to evaluate their potential therapeutic effects.

  • Anxiety Models: The elevated plus-maze and light-dark box tests can be used to assess anxiolytic-like effects. A significant increase in the time spent in the open arms or light compartment, respectively, would suggest anxiolytic activity.

  • Depression Models: The forced swim test and tail suspension test are common models to screen for antidepressant-like activity. A reduction in immobility time in these tests is indicative of an antidepressant effect.

b. Anthelmintic Applications: Fecal Egg Count Reduction Test (FECRT)

For compounds with potent in vitro anthelmintic activity, the FECRT in a suitable animal model (e.g., gerbils or sheep infected with nematodes) is the gold standard for in vivo efficacy testing. A significant reduction in the number of parasite eggs in the feces of treated animals compared to untreated controls indicates anthelmintic efficacy.

Conclusion: A Molecule of Diverse Promise

This compound stands as a molecule with considerable untapped research potential. Its hybrid structure suggests a polypharmacological profile that warrants investigation across multiple therapeutic areas, from neurodegenerative and psychiatric disorders to infectious diseases caused by helminths. The experimental frameworks provided in this guide offer a comprehensive roadmap for researchers to systematically explore the biological activities of this intriguing compound. Through rigorous and well-designed studies, the scientific community can unlock the full potential of this compound and pave the way for the development of novel chemical probes and potential therapeutic leads.

References

  • Wikipedia. Piperazine. Available from: [Link].

  • Molekula. 1-(3-Chlorophenyl)piperazine hydrochloride. Available from: [Link].

  • PubChem. Piperazine Dihydrochloride. Available from: [Link].

Sources

An In-Depth Technical Guide to 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride: Safety, Handling, and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-((6-chloropyridin-3-yl)methyl)piperazine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document synthesizes critical information on its safe handling, storage, and disposal, alongside an exploration of its chemical properties and putative biological activities. This guide is intended to equip researchers with the necessary knowledge to confidently and safely incorporate this compound into their experimental workflows.

Compound Identity and Physicochemical Properties

This compound is a piperazine derivative featuring a chloropyridine moiety. The dihydrochloride salt form generally enhances its solubility in aqueous solutions, a desirable characteristic for many biological assays.[1]

PropertyDataSource
Molecular Formula C₁₀H₁₆Cl₃N₃[2]
Molecular Weight 284.61 g/mol [2]
Appearance White to cream-colored solid/powder[3]
Hygroscopicity Reported to be hygroscopic[3]
Solubility Soluble in water[1]
Storage Store in a dry, cool, and well-ventilated place under an inert atmosphere.[2]

Hazard Identification and Safety Precautions

2.1. GHS Hazard Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and eye contact. The following GHS classifications have been identified for similar compounds:

  • Acute Toxicity, Oral: Toxic if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

2.2. Personal Protective Equipment (PPE)

A rigorous adherence to safety protocols is paramount when handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a government-approved respirator is necessary.

2.3. Engineering Controls

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Diagram 1: Hazard and Precautionary Workflow

Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE GHS Pictograms Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Fume Hood Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Use Spatula Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Hazardous Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Potential Biological Targets and Downstream Effects Compound Compound nAChR nAChR Compound->nAChR Agonist Dopamine_Receptor Dopamine Receptor (D2/D3) Compound->Dopamine_Receptor Agonist/Modulator Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Second_Messenger Second Messenger Signaling Dopamine_Receptor->Second_Messenger Neurotransmitter_Release Neurotransmitter Release (Dopamine, ACh) Ion_Influx->Neurotransmitter_Release Cellular_Response Modulation of Neuronal Excitability Neurotransmitter_Release->Cellular_Response Kinase_Cascades Kinase Cascades Second_Messenger->Kinase_Cascades Gene_Expression Changes in Gene Expression Kinase_Cascades->Gene_Expression Gene_Expression->Cellular_Response

Caption: Putative signaling pathways for this compound.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on their specific experimental setup and objectives.

6.1. Preparation of a 10 mM Stock Solution

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 284.61 g/mol * (1000 mg / 1 g) = 2.8461 mg

  • Weigh the compound: In a chemical fume hood, carefully weigh out approximately 2.85 mg of this compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, nuclease-free water or a suitable buffer (e.g., PBS) to the tube. The dihydrochloride salt form should facilitate dissolution in aqueous solutions. For less soluble free bases of similar compounds, DMSO is often used as a solvent.

  • Mixing: Vortex the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

6.2. In Vitro Assays (General Guidance)

  • Working Concentrations: For initial screening in cell-based assays, a concentration range of 0.1 nM to 10 µM is a reasonable starting point, based on the high potency of related compounds at nAChRs. [4][5]* Vehicle Control: Ensure that the final concentration of the solvent (e.g., water or DMSO) in the assay medium is consistent across all conditions and does not exceed a level that could cause cellular toxicity (typically <0.1% for DMSO).

  • Assay Considerations: When studying nAChRs, consider using cell lines engineered to express specific receptor subtypes. For dopamine receptor studies, cell lines expressing D2 or D3 receptors would be appropriate. Functional assays could include calcium imaging, membrane potential assays, or neurotransmitter release assays.

6.3. In Vivo Studies (General Guidance)

  • Formulation: For administration to animals, the compound can be dissolved in a sterile, biocompatible vehicle such as saline or PBS.

  • Dosing: The appropriate dose will depend on the animal model and the specific research question. Based on studies with similar compounds, a starting dose range of 0.1 to 10 mg/kg could be explored, with careful monitoring for any adverse effects. [6]* Route of Administration: The choice of administration route (e.g., intraperitoneal, oral, intravenous) will influence the pharmacokinetic and pharmacodynamic profile of the compound.

Synthesis Outline

A plausible synthetic route for 1-((6-chloropyridin-3-yl)methyl)piperazine involves the nucleophilic substitution of a suitable starting material with piperazine. A common method is the reaction of a chloromethylpyridine derivative with piperazine. [3] Diagram 3: Plausible Synthetic Pathway

Plausible Synthesis of 1-((6-chloropyridin-3-yl)methyl)piperazine start 6-Chloro-3-(chloromethyl)pyridine product 1-((6-Chloropyridin-3-yl)methyl)piperazine start->product Solvent (e.g., ACN or DMF) Base (e.g., K2CO3) piperazine Piperazine (excess) piperazine->product salt_formation This compound product->salt_formation HCl in a suitable solvent (e.g., Ether or IPA)

Caption: A plausible synthetic route for the target compound.

Conclusion

This compound is a valuable research compound with potential applications in neuropharmacology and insecticide development. Its structural similarity to known nAChR and dopamine receptor agonists makes it an intriguing candidate for further investigation. Adherence to strict safety protocols is essential for its handling and use in a laboratory setting. This guide provides a foundational understanding of its properties and safe use, empowering researchers to explore its scientific potential responsibly.

References

  • Google Patents. (1959). Method for preparing 1-methylpiperazine.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Drug Research, 72(08), e9.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017.
  • PubChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

  • Google Patents. (1962). Method for the preparation of piperazine monohydrochloride.
  • PubChem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. Retrieved from [Link]

  • Frontiers. (n.d.). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • IJRPS. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • MDPI. (n.d.). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl piperazine-1-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Retrieved from [Link]

  • ResearchGate. (n.d.). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Retrieved from [Link]

Sources

Navigating the Chemical Landscape of 1-((6-Chloropyridin-3-yl)methyl)piperazine: A Technical Guide to its Homologs and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical space surrounding 1-((6-Chloropyridin-3-yl)methyl)piperazine, a versatile scaffold with demonstrated significance in both agrochemical and medicinal chemistry. As a senior application scientist, this document moves beyond a mere catalog of compounds, instead offering a strategic analysis of the design, synthesis, and biological evaluation of its homologs and analogs. We will delve into the causal relationships that underpin structure-activity relationships (SAR), providing field-proven insights into the experimental choices that drive the discovery of novel and potent molecules. The protocols detailed herein are presented as self-validating systems, emphasizing reproducibility and a deep understanding of the underlying chemical principles. This guide is intended to empower researchers to rationally design and synthesize next-generation compounds based on this privileged core structure.

Introduction: The Core Moiety and its Significance

1-((6-Chloropyridin-3-yl)methyl)piperazine serves as a foundational structure in the development of various biologically active agents. Its inherent chemical features—a halogenated pyridine ring and a piperazine moiety—confer a unique combination of properties that have been exploited in different fields.

The 6-chloropyridin-3-ylmethyl fragment is a key pharmacophore in the neonicotinoid class of insecticides.[1] These compounds act as agonists at insect nicotinic acetylcholine receptors (nAChRs), leading to disruption of neurotransmission and subsequent paralysis and death of the target pest.[1] The chlorine atom at the 6-position of the pyridine ring is crucial for this activity, contributing to the molecule's electronic properties and its binding affinity to the receptor.

Conversely, in the realm of medicinal chemistry, this scaffold has shown promise for targeting the central nervous system (CNS). Preliminary studies on derivatives have indicated potential interactions with dopamine receptors, specifically the D3 subtype, suggesting applications in treating neurodegenerative conditions and mood disorders.[1] The piperazine ring, a common motif in CNS-active drugs, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier.

This dual applicability underscores the importance of understanding how structural modifications to the core moiety can selectively tune its biological activity towards different targets. This guide will systematically explore these modifications through the lens of homologs and analogs.

Homologs of 1-((6-Chloropyridin-3-yl)methyl)piperazine: Exploring the Impact of Alkyl Chain Extension

Homologation, the systematic extension of a molecule by a repeating unit (typically a methylene group), offers a straightforward yet powerful strategy to probe the spatial requirements of a binding pocket and modulate pharmacokinetic properties. In the context of 1-((6-Chloropyridin-3-yl)methyl)piperazine, homologation primarily involves substitution at the N4-position of the piperazine ring.

N4-Alkyl Homologs: A Case Study

A prime example of an N4-alkyl homolog is 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine .[1] This compound, like its parent, exhibits insecticidal activity as a neonicotinoid.[1] The addition of the ethyl group at the N4-position can influence several key parameters:

  • Receptor Interaction: The ethyl group can provide additional van der Waals interactions within the nAChR binding site, potentially enhancing potency compared to the unsubstituted parent compound. However, further extension of the alkyl chain (e.g., propyl, butyl) may lead to steric hindrance, reducing binding affinity.

  • Metabolic Stability: The ethyl group can alter the metabolic profile of the compound compared to a simple N-H or N-methyl group, potentially leading to a longer duration of action.

  • Physicochemical Properties: The introduction of the ethyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.

The logical relationship between N4-alkylation and its potential effects is illustrated in the following diagram:

homologation_effects cluster_effects Potential Consequences Core 1-((6-Chloropyridin-3-yl)methyl)piperazine N4_Alkylation N4-Alkylation (e.g., -CH2CH3) Core->N4_Alkylation Introduction of alkyl group Homolog N4-Alkyl Homolog (e.g., 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine) N4_Alkylation->Homolog Receptor_Binding Altered Receptor Binding (Potency/Selectivity) Homolog->Receptor_Binding Metabolism Modified Metabolic Stability (Pharmacokinetics) Homolog->Metabolism Physicochem Changed Physicochemical Properties (Solubility, Lipophilicity) Homolog->Physicochem

Caption: Logical flow of N4-alkylation and its impact on molecular properties.

Synthesis of N4-Alkyl Homologs: A Validated Protocol

The synthesis of N4-alkyl homologs of 1-((6-Chloropyridin-3-yl)methyl)piperazine is typically achieved through a nucleophilic substitution reaction. The following protocol is a robust and reproducible method for the synthesis of 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine.[1]

Experimental Protocol: Synthesis of 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine

Materials:

  • 6-Chloropyridin-3-ylmethanol

  • 1-Ethylpiperazine

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of 3-(Chloromethyl)-6-chloropyridine (Intermediate 1)

  • To a stirred solution of 6-chloropyridin-3-ylmethanol (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 3-(chloromethyl)-6-chloropyridine, which can be used in the next step without further purification.

Causality: The conversion of the primary alcohol to a more reactive leaving group, a chloride, is essential for the subsequent nucleophilic substitution by the secondary amine of the piperazine. Thionyl chloride is an effective reagent for this transformation, and the reaction is typically clean, often allowing the crude product to be used directly.

Step 2: N-Alkylation of 1-Ethylpiperazine

  • To a stirred solution of 1-ethylpiperazine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DMF, add a solution of crude 3-(chloromethyl)-6-chloropyridine (1.0 eq) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-((6-chloropyridin-3-yl)methyl)-4-ethylpiperazine.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the piperazine derivative is often used to minimize the formation of the bis-alkylated byproduct. Heating is employed to increase the reaction rate.

The following diagram illustrates this synthetic workflow:

synthesis_workflow Start1 6-Chloropyridin-3-ylmethanol Reagent1 SOCl2, DCM Start1->Reagent1 Intermediate 3-(Chloromethyl)-6-chloropyridine Reagent1->Intermediate Step 1: Chlorination Reagent2 TEA, DMF Intermediate->Reagent2 Start2 1-Ethylpiperazine Start2->Reagent2 Product 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine Reagent2->Product Step 2: N-Alkylation Purification Column Chromatography Product->Purification

Caption: Synthetic workflow for N4-alkyl homologs.

Analogs of 1-((6-Chloropyridin-3-yl)methyl)piperazine: Exploring Bioisosteric Replacements

The generation of analogs through bioisosteric replacement is a cornerstone of modern drug discovery. This strategy involves substituting a functional group with another that has similar steric, electronic, or physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For 1-((6-Chloropyridin-3-yl)methyl)piperazine, we can consider bioisosteric replacements for both the piperazine ring and the chloropyridinylmethyl moiety.

Bioisosteres of the Piperazine Ring

The piperazine ring is a versatile scaffold, but its basicity and potential for metabolism can sometimes be liabilities. Replacing it with other cyclic diamines or related structures can lead to compounds with improved properties.

Table 1: Potential Bioisosteric Replacements for the Piperazine Ring

BioisostereRationale for ReplacementPotential Impact on Properties
Homopiperazine Ring expansion by one methylene group.Can alter the orientation of substituents and the pKa of the nitrogens.
Pyrrolidine A five-membered ring analog.Can lead to a more rigid conformation and different vector projections of substituents.
Spiro[3.3]heptane-2,6-diamine A rigid, non-planar scaffold.Introduces a three-dimensional architecture that can explore different regions of the binding pocket. May improve metabolic stability.[2]
3,8-Diazabicyclo[3.2.1]octane A bridged bicyclic system.Offers a conformationally constrained scaffold that can pre-organize the molecule for optimal receptor binding.

The choice of a specific bioisostere is guided by the desired changes in the molecule's properties. For instance, if increased rigidity is sought to enhance binding affinity, a bicyclic or spirocyclic system might be chosen.

Bioisosteres of the 6-Chloropyridinylmethyl Moiety

The 6-chloropyridinylmethyl group is critical for the nAChR activity of neonicotinoids. However, for CNS applications, this moiety may not be optimal. Bioisosteric replacement can be used to fine-tune the electronic and steric properties of this part of the molecule.

  • Modification of the Pyridine Ring: Replacing the chlorine atom with other halogens (e.g., fluorine) or small electron-withdrawing groups can modulate the electronic character of the ring. For example, in a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines, the fluorine atom was well-tolerated and led to potent D2/D3/5-HT1A receptor agonists.[3]

  • Replacement of the Pyridine Ring: The entire pyridine ring can be replaced with other heteroaromatic systems, such as pyrimidine, pyridazine, or even non-aromatic bioisosteres, to explore different interactions with the target protein. For example, 6-chloropyridazin-3-yl derivatives have been synthesized and shown to have high affinity for neuronal nAChRs.[4]

  • Modification of the Methylene Linker: The methylene linker between the pyridine and piperazine rings can be extended or replaced with other functional groups (e.g., an ether, as seen in the 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine series[3]) to alter the flexibility and geometry of the molecule.

Structure-Activity Relationships (SAR) of Analogs

The following table summarizes some key SAR observations for analogs of 1-((6-Chloropyridin-3-yl)methyl)piperazine, drawing from the available literature.

Table 2: Structure-Activity Relationships of Analogs

Structural ModificationTarget/ActivitySAR ObservationReference
N4-Cyclopropyl substitution on piperazine nAChR (insecticidal)Reduced bioactivity due to steric hindrance.[1]
Replacement of 6-Chloro with 6-Fluoro and modification of linker D2/D3/5-HT1A receptors (CNS)Led to potent multi-target agonists.[3]
Replacement of the piperazine ring with a spirodiamine in Olaparib PARP inhibitorBeneficially affected activity and reduced cytotoxicity.[2]
Replacement of the pyridine ring with 6-chloropyridazine nAChRMaintained high affinity for the receptor.[4]

These examples highlight the principle that even subtle changes to the core structure can have profound effects on biological activity and selectivity. The design of new analogs should therefore be a hypothesis-driven process, informed by a thorough understanding of the target and the physicochemical properties of the molecules.

The process of analog design through bioisosteric replacement is depicted below:

analog_design cluster_moieties Target Moieties for Replacement cluster_analogs Resulting Analogs with Modified Properties Core 1-((6-Chloropyridin-3-yl)methyl)piperazine Bioisosterism Bioisosteric Replacement Core->Bioisosterism Piperazine Piperazine Ring Bioisosterism->Piperazine Replace Pyridine 6-Chloropyridinylmethyl Moiety Bioisosterism->Pyridine Replace Analog3 Analog with Novel Intellectual Property Bioisosterism->Analog3 Analog1 Analog with Modified Pharmacokinetics Piperazine->Analog1 Analog2 Analog with Altered Potency/Selectivity Pyridine->Analog2

Caption: Conceptual workflow for analog design via bioisosteric replacement.

Conclusion and Future Directions

1-((6-Chloropyridin-3-yl)methyl)piperazine represents a privileged scaffold with significant potential for the development of new agrochemicals and therapeutics. This guide has provided a framework for the rational design and synthesis of its homologs and analogs, grounded in an understanding of the underlying chemical principles and structure-activity relationships.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of substitutions at both the piperazine and pyridine rings is needed to build a more complete picture of the SAR for different biological targets.

  • Exploration of novel bioisosteres: The application of less common bioisosteres for the piperazine and pyridine moieties could lead to the discovery of compounds with truly novel pharmacological profiles.

  • Target-focused design: As more is understood about the specific interactions of these compounds with their biological targets (e.g., through X-ray crystallography or computational modeling), a more target-focused approach to analog design will become possible.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to navigate the chemical landscape of 1-((6-Chloropyridin-3-yl)methyl)piperazine and unlock the full potential of this versatile chemical entity.

References

  • Wang, G., Li, J. Q., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Drug Research, 72(04), e9-e20.
  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017.
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed. (2020). PubMed. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, and known biological activities, offering field-proven insights and detailed protocols to support your research and development endeavors.

Introduction: A Molecule of Dual Interest

This compound is a piperazine derivative featuring a chloropyridinylmethyl substituent. This structural motif places it at the intersection of two important classes of biologically active molecules: neonicotinoids and phenylpiperazine-based central nervous system (CNS) agents. This duality makes it a compelling subject for investigation, with potential applications ranging from novel insecticides to therapeutics for neurological disorders.

The presence of the 6-chloropyridin-3-yl group is a key feature of many neonicotinoid insecticides, which are known to act as agonists at nicotinic acetylcholine receptors (nAChRs) in insects.[1] The piperazine core, on the other hand, is a common scaffold in a multitude of CNS-active drugs, often conferring favorable pharmacokinetic properties and serving as a versatile linker to various pharmacophores. Derivatives of phenylpiperazine have been extensively studied for their interactions with a range of neurotransmitter receptors, including dopamine and serotonin receptors.

This guide will explore the synthesis of this compound, its physicochemical and analytical properties, and its known interactions with key biological targets, providing a solid foundation for its application in your research.

Physicochemical and Analytical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₆Cl₃N₃[2]
Molecular Weight 284.61 g/mol [2]
Appearance White to cream powder (estimated)
Solubility Soluble in water[1]

Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinyl protons, the methylene bridge protons, and the piperazine ring protons. The chemical shifts and coupling patterns of the pyridine protons will be indicative of the substitution pattern. The piperazine protons will likely appear as broad multiplets due to conformational exchange. For example, in related piperazine derivatives, the piperazine protons typically resonate in the 2.5-3.5 ppm range.[3][4]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons of the chloropyridine ring will appear in the aromatic region (typically 120-160 ppm), while the methylene bridge and piperazine carbons will be found in the aliphatic region (typically 40-60 ppm).[5][6][7]

  • Mass Spectrometry: The mass spectrum of the free base (C₁₀H₁₄ClN₃, MW: 211.69) would show a molecular ion peak (M+) at m/z 211, along with an isotopic peak at m/z 213 due to the presence of the chlorine-37 isotope.[8][9] Common fragmentation patterns for piperazine derivatives often involve cleavage of the bonds adjacent to the piperazine nitrogen atoms.[10][11]

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient synthetic route involves the reaction of 3-(chloromethyl)-6-chloropyridine with an excess of piperazine, followed by conversion to the dihydrochloride salt.

Proposed Synthetic Pathway

Synthesis cluster_reactants Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Salt Formation A 3-(Chloromethyl)-6-chloropyridine C 1-((6-Chloropyridin-3-yl)methyl)piperazine (Free Base) A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) B Piperazine (excess) B->C D 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride C->D HCl in Ether or Isopropanol

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for the synthesis of similar piperazine derivatives and should be optimized for specific laboratory conditions.[12][13][14]

Step 1: Synthesis of 1-((6-Chloropyridin-3-yl)methyl)piperazine (Free Base)

  • To a solution of piperazine (4.0 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3-(chloromethyl)-6-chloropyridine (1.0 equivalent) in acetonitrile dropwise to the piperazine mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure free base.

Step 2: Formation of this compound

  • Dissolve the purified free base in a minimal amount of anhydrous isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol or ether (2.2 equivalents) with stirring.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final dihydrochloride salt.

Biological Activity and Pharmacological Profile

The unique structure of this compound suggests potential interactions with at least two major classes of receptors: nicotinic acetylcholine receptors (nAChRs) and dopamine receptors.

Activity at Nicotinic Acetylcholine Receptors (nAChRs)

The 6-chloropyridin-3-ylmethyl moiety is a well-established pharmacophore in the neonicotinoid class of insecticides.[1] These compounds act as agonists at insect nAChRs, leading to overstimulation of the nervous system and subsequent paralysis and death. It is therefore highly probable that 1-((6-Chloropyridin-3-yl)methyl)piperazine also exhibits affinity for nAChRs.

The interaction of chloropyridinyl compounds with nAChRs has been studied, highlighting the importance of this structural feature for binding.[15] While specific binding data for the title compound is not available, related neonicotinoids exhibit a range of affinities for different nAChR subtypes.[16][17] The development of in vitro nAChR binding assays provides a robust method for determining the affinity and selectivity of this compound for various nAChR subtypes.[18]

nAChR_Activation cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Receptor nAChR (Ligand-gated ion channel) Ion_Channel Ion Channel Opening Receptor->Ion_Channel Conformational change Ligand 1-((6-Chloropyridin-3-yl)methyl)piperazine (Agonist) Ligand->Receptor Binds to receptor Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Effect Insect Paralysis & Death Depolarization->Effect

Figure 2: Postulated mechanism of action at insect nicotinic acetylcholine receptors.

Activity at Dopamine Receptors

The piperazine moiety is a key structural element in many centrally acting drugs, and phenylpiperazine derivatives have been extensively investigated as ligands for dopamine receptors. In particular, there is a strong interest in developing selective ligands for the dopamine D3 receptor subtype for the potential treatment of substance abuse and other neuropsychiatric disorders.

While direct binding data for 1-((6-Chloropyridin-3-yl)methyl)piperazine at dopamine receptors is not available in the reviewed literature, numerous studies on structurally related N-phenylpiperazine analogs have demonstrated high affinity and selectivity for the D3 receptor. For example, some analogs exhibit Ki values in the low nanomolar range for the human D3 receptor.[19][20] The structural similarity of the title compound to these known D3 ligands suggests that it may also possess affinity for this receptor subtype.

Dopamine_Signaling cluster_receptor Dopamine D3 Receptor (GPCR) D3_Receptor D3 Receptor G_Protein G Protein (Gi/o) D3_Receptor->G_Protein Activates Ligand 1-((6-Chloropyridin-3-yl)methyl)piperazine (Potential Ligand) Ligand->D3_Receptor Binds to AC Adenylate Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling

Figure 3: Potential interaction with the dopamine D3 receptor signaling pathway.

Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, the following experimental workflows are recommended.

Dopamine D3 Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.[2][21]

  • Preparation of Membranes: Utilize cell membranes from a stable cell line expressing the human dopamine D3 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Radioligand: Use a high-affinity radiolabeled D3 receptor antagonist, such as [³H]-spiperone or a more selective radioligand.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound).

  • Non-specific Binding: Include wells with an excess of a known non-radiolabeled D3 antagonist (e.g., eticlopride) to determine non-specific binding.

  • Incubation Conditions: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Nicotinic Acetylcholine Receptor Functional Assay (e.g., Calcium Influx Assay)

This assay measures the functional activity of the compound at nAChRs by monitoring changes in intracellular calcium levels.

  • Cell Culture: Use a cell line stably expressing the desired nAChR subtype (e.g., human α4β2 or an insect nAChR).

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and receptor activation.

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration to generate a dose-response curve. Determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response).

Conclusion and Future Directions

This compound is a compound with a compelling dual-action potential. Its structural similarity to neonicotinoids suggests a role as an nAChR modulator, while the piperazine core points towards possible interactions with CNS targets such as the dopamine D3 receptor.

This guide has provided a framework for understanding and investigating this molecule, from its synthesis and characterization to its potential biological activities. The provided experimental protocols offer a starting point for researchers to elucidate its precise pharmacological profile.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing and publishing a detailed, optimized synthesis protocol and obtaining and publishing complete analytical data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).

  • Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) at a panel of nAChR and dopamine receptor subtypes to establish its potency and selectivity.

  • In Vivo Studies: Based on the in vitro profile, conducting in vivo studies in relevant animal models to assess its efficacy and potential therapeutic applications or insecticidal activity.

By systematically addressing these research questions, the scientific community can fully unlock the potential of this compound in the fields of agrochemicals and neuroscience.

References

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Chloropyridinylmethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

Chloropyridinylmethylpiperazine derivatives represent a significant class of compounds in modern medicinal chemistry, forming the core scaffold of numerous active pharmaceutical ingredients (APIs). Their versatile structure allows for interaction with a range of biological targets. However, the synthetic routes to these molecules often yield a complex mixture of the desired product, unreacted starting materials, intermediates, and by-products.[1][2] The presence of these impurities can significantly impact the safety, efficacy, and quality of the final drug substance.[1][] Therefore, robust and efficient purification strategies are paramount in the development of these therapeutic agents.

This guide provides a comprehensive overview of the primary methods for purifying chloropyridinylmethylpiperazine derivatives, offering both theoretical insights and practical, step-by-step protocols. We will delve into the nuances of chromatographic techniques, crystallization, and chiral separations, empowering researchers to select and optimize the most suitable purification strategy for their specific needs.

Understanding the Physicochemical Properties of Chloropyridinylmethylpiperazine Derivatives

The successful purification of any compound is predicated on a thorough understanding of its physicochemical properties. Chloropyridinylmethylpiperazine derivatives typically exhibit the following key characteristics that influence the choice of purification methodology:

  • Basicity: The presence of the piperazine and pyridine rings confers a basic character to these molecules. The nitrogen atoms can be readily protonated, making their solubility and chromatographic behavior highly dependent on pH.[4]

  • Polarity: While the overall polarity can be tuned by substituent groups, the heterocyclic core generally imparts a degree of polarity.

  • Potential for Chirality: Substitution on the piperazine ring can introduce chiral centers, necessitating enantioselective separation methods to isolate the desired stereoisomer, as different enantiomers can have vastly different pharmacological and toxicological profiles.[5][6]

  • Solubility: Solubility can vary significantly based on the specific derivative and the nature of the solvent. This property is a critical consideration for both chromatography and crystallization.

Strategic Approach to Purification

A systematic approach to purification is essential for achieving high purity and yield. The following workflow outlines a logical progression for developing a purification strategy for chloropyridinylmethylpiperazine derivatives.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Technique-Specific Optimization cluster_3 Final Product Characterization A Crude Product Analysis (TLC, LC-MS, NMR) B Identify Major Impurities and Target Compound Properties A->B C Choice of Primary Purification Technique B->C D Chromatography C->D Impurity profile suggests chromatographic separation E Crystallization C->E Target is crystalline and major component F Chiral Separation C->F Presence of enantiomers/diastereomers G Purity Assessment (HPLC, qNMR) D->G E->G F->G H Structure Confirmation (NMR, MS) G->H I Pure Compound H->I

Caption: A decision-making workflow for the purification of chloropyridinylmethylpiperazine derivatives.

Chromatographic Purification Methods

Chromatography is a cornerstone of purification in pharmaceutical development, offering high-resolution separation of complex mixtures.[7] For chloropyridinylmethylpiperazine derivatives, several chromatographic techniques are particularly effective.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[8][9] It is a powerful tool for the purification of many organic compounds, including the title derivatives.[10][11]

Causality Behind Experimental Choices:

  • Stationary Phase: C18 columns are the most common choice due to their high hydrophobicity and broad applicability. For more polar derivatives, C8 or polar-embedded phases can provide better retention and selectivity.[11]

  • Mobile Phase: A mixture of water and a miscible organic solvent (typically acetonitrile or methanol) is used.

  • pH Control and Additives: The basic nature of chloropyridinylmethylpiperazine derivatives can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[4] To mitigate this, mobile phase additives are crucial:

    • Acidic Modifiers (e.g., Trifluoroacetic Acid - TFA, Formic Acid): Adding a small amount (0.05-0.1%) of acid protonates the basic nitrogens, leading to a more consistent charge state and improved peak shape. It also suppresses the ionization of acidic silanol groups.[12]

    • Buffers: For precise pH control, buffers such as ammonium formate or ammonium acetate are used, which is particularly important for MS-compatibility.[13]

Table 1: Typical RP-HPLC Conditions for Chloropyridinylmethylpiperazine Derivatives

ParameterTypical SettingRationale
Column C18, 5 µm, 100 ÅGeneral purpose, good retention for moderately non-polar compounds.
Mobile Phase A Water + 0.1% Formic Acid or 10 mM Ammonium FormatePolar component of the mobile phase with additive for peak shape improvement.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic modifier to elute the compound.
Gradient 5-95% B over 20-30 minutesTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/min (analytical), 20-100 mL/min (preparative)Scaled according to column diameter.
Detection UV at 254 nm or appropriate wavelengthPyridine ring provides strong UV absorbance.

Experimental Protocol: Preparative RP-HPLC Purification

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO, DMF, or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Run the gradient method.

  • Fraction Collection: Collect fractions corresponding to the target compound peak, which can be identified by UV absorbance.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase. This technique is well-suited for separating isomers and compounds with differing polar functional groups.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common choice.[14]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol).

  • Tailing Reduction: The basicity of the piperazine and pyridine moieties can cause strong interactions with the acidic silica surface, leading to significant peak tailing and potential irreversible adsorption. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase (0.1-1%).[4]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (slurry packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[15] It is particularly advantageous for chiral separations and for the purification of polar compounds.[16][17]

Causality Behind Experimental Choices:

  • Mobile Phase: Supercritical CO2 is non-polar. To elute polar compounds like chloropyridinylmethylpiperazine derivatives, a polar organic modifier (e.g., methanol, ethanol) is added.[17]

  • Additives: Similar to other chromatographic techniques, basic additives (e.g., diethylamine, isopropylamine) are often required to improve the peak shape of basic analytes.

  • Advantages: SFC offers several benefits over HPLC, including faster separations, reduced solvent consumption (making it a "greener" technology), and easier solvent removal from collected fractions.[18][19]

Crystallization: The Path to High Purity

Crystallization is a highly effective method for purifying solid compounds, often capable of yielding material with very high purity. The principle relies on the differential solubility of the target compound and impurities in a given solvent or solvent system.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal crystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. In contrast, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

  • Methods:

    • Single Solvent Crystallization: The crude material is dissolved in a minimal amount of a hot solvent and allowed to cool slowly.

    • Multi-Solvent Crystallization (Anti-solvent Addition): The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is insoluble) is slowly added until turbidity is observed. The solution is then cooled to induce crystallization.

Experimental Protocol: Single Solvent Crystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude material in a range of solvents at room and elevated temperatures to identify a suitable crystallization solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystal Formation: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Chiral Separation: Isolating Stereoisomers

When a chloropyridinylmethylpiperazine derivative is chiral, separating the enantiomers is a critical step in drug development.[6][20] This is most commonly achieved using chiral chromatography.

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): These are the cornerstone of chiral separations. They contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose, amylose), proteins, or synthetic chiral polymers.[21]

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) depends on the CSP and the analyte.[21] Method development often involves screening a variety of CSPs and mobile phases to find the optimal separation conditions.

Table 2: Common Chiral Stationary Phases and Mobile Phases

Chiral Stationary Phase TypeTypical Mobile Phase
Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) Hexane/Isopropanol, Ethanol, Methanol
Protein-based (e.g., AGP, HSA) Aqueous buffers with organic modifiers
Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin) Polar organic, reversed-phase

Experimental Protocol: Analytical Chiral HPLC Method Development

  • Column Screening: Screen a set of 4-6 different chiral columns with a standard mobile phase (e.g., Hexane/Ethanol 80:20).

  • Mobile Phase Optimization: For promising columns, optimize the mobile phase composition (e.g., vary the ratio of alcohol, try different alcohols) to improve resolution.

  • Additive Effects: Evaluate the effect of adding small amounts of acidic or basic modifiers (e.g., TFA for acidic compounds, DEA for basic compounds) to the mobile phase.

  • Temperature Optimization: Vary the column temperature to see its effect on separation.

  • Scale-up: Once an effective analytical method is developed, it can be scaled up to a preparative scale for the isolation of individual enantiomers.

Conclusion

The purification of chloropyridinylmethylpiperazine derivatives is a multi-faceted challenge that requires a systematic and well-informed approach. By understanding the physicochemical properties of the target molecule and the underlying principles of various purification techniques, researchers can develop robust and efficient protocols. This guide provides a foundation for tackling these purification challenges, from initial method development to the isolation of highly pure compounds suitable for further investigation and development.

References

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • How Good is SFC for Polar Analytes?. Chromatography Today.
  • 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. Sci-Hub.
  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage.
  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications.
  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate.
  • Method for preparing 1-methylpiperazine. Google Patents.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Unknown Source.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc..
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
  • 1-{6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl}ethanone. ResearchGate.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • Reversed Phase HPLC Columns. Phenomenex.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • Impurity profiling plays a critical role in ensuring the safety, efficacy, and quality of Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical Sciences.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Laboratory.
  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate.
  • Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research.
  • Method for pyridine amine derivative. Chromatography Forum.
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI.
  • Reverse Phased Chromatography (RPC) in Practice. Sigma-Aldrich.
  • Impurity Profiling in APIs: Strategies & Control. BOC Sciences.
  • Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Chiral Drug Separation. ScienceDirect.
  • Impurity profile-API. LinkedIn.
  • What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare.

Sources

Application Note: Structural Elucidation of 1-((6-Chloropyridin-3-yl)methyl)piperazine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-((6-Chloropyridin-3-yl)methyl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a scaffold known for its prevalence in a wide array of pharmacologically active molecules, this compound serves as a crucial building block in the synthesis of novel therapeutic agents. The structural integrity and purity of such compounds are paramount to ensure reproducible biological activity and to meet stringent regulatory standards. This application note provides a detailed guide to the characterization of 1-((6-Chloropyridin-3-yl)methyl)piperazine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for the unambiguous determination of molecular structure.

The protocols and data interpretation presented herein are designed for researchers, scientists, and drug development professionals to facilitate the seamless integration of these analytical methods into their workflows. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the "how" but also the "why."

Predicted Spectroscopic Data

Due to the unavailability of experimentally derived spectra in public databases at the time of this writing, the following data have been predicted based on the known chemical structure and spectral data of analogous compounds. This information serves as a guide for what to expect during experimental analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for 1-((6-Chloropyridin-3-yl)methyl)piperazine (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.30d1H2.4Pyridine-H2
7.65dd1H8.4, 2.4Pyridine-H4
7.25d1H8.4Pyridine-H5
3.50s2H-Ar-CH₂-N
2.90t4H5.0Piperazine-H (adjacent to NH)
2.45t4H5.0Piperazine-H (adjacent to CH₂)
1.70s (br)1H-NH

Table 2: Predicted ¹³C NMR Data for 1-((6-Chloropyridin-3-yl)methyl)piperazine (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
150.0Pyridine-C6 (C-Cl)
149.5Pyridine-C2
139.0Pyridine-C4
133.0Pyridine-C3
124.0Pyridine-C5
60.0Ar-CH₂-N
54.0Piperazine-C (adjacent to NH)
46.0Piperazine-C (adjacent to CH₂)
Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrum Fragmentation Pattern for 1-((6-Chloropyridin-3-yl)methyl)piperazine (Electron Ionization - EI)

m/zPredicted FragmentRelative Abundance (%)
211/213[M]⁺ (Molecular Ion)30
126[C₆H₄ClN]⁺100
99[C₅H₁₁N₂]⁺80
85[C₄H₉N₂]⁺50
70[C₄H₈N]⁺40
56[C₃H₆N]⁺60

Interpretation of Spectroscopic Data

NMR Spectra Analysis

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule. The three distinct signals in the aromatic region (δ 7.25-8.30 ppm) are characteristic of a trisubstituted pyridine ring. The downfield shift of the proton at 8.30 ppm is consistent with its position adjacent to the electronegative nitrogen atom in the pyridine ring. The doublet of doublets at 7.65 ppm and the doublet at 7.25 ppm, along with their coupling constants, confirm the substitution pattern.

The singlet at 3.50 ppm corresponds to the methylene bridge connecting the pyridine ring to the piperazine moiety. The two triplets at 2.90 and 2.45 ppm are indicative of the two sets of non-equivalent methylene protons in the piperazine ring, with the signal at 2.90 ppm likely corresponding to the protons closer to the secondary amine. The broad singlet at 1.70 ppm is characteristic of the piperazine N-H proton; its chemical shift can be variable and it may exchange with D₂O.

The predicted ¹³C NMR spectrum further corroborates the structure. The signals in the aromatic region (δ 124.0-150.0 ppm) are consistent with the six carbons of the chloropyridine ring. The signal at 60.0 ppm is assigned to the benzylic methylene carbon. The two signals at 54.0 and 46.0 ppm represent the four carbons of the piperazine ring, which are chemically equivalent in pairs due to the molecule's symmetry.

Mass Spectrum Analysis

The predicted mass spectrum under electron ionization (EI) conditions is expected to show a molecular ion peak [M]⁺ at m/z 211, with an isotopic peak at m/z 213 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the ³⁵Cl peak. The base peak is predicted to be at m/z 126, corresponding to the stable chloropyridinylmethyl cation, formed by the cleavage of the C-N bond between the methylene group and the piperazine ring. This fragmentation is a common pathway for benzylamine-type structures.[1]

Other significant fragments are predicted to arise from the piperazine ring. The peak at m/z 99 corresponds to the piperazinyl-methyl cation, while the fragment at m/z 85 results from the loss of a nitrogen and a hydrogen from the piperazine ring. Further fragmentation of the piperazine ring can lead to the ions observed at m/z 70 and 56.[1][2]

Experimental Protocols

The following protocols provide a framework for the acquisition of high-quality NMR and mass spectrometry data for 1-((6-Chloropyridin-3-yl)methyl)piperazine. These are starting points and may require optimization based on the specific instrumentation and sample purity.

Protocol 1: NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 1-((6-Chloropyridin-3-yl)methyl)piperazine. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[3] c. Vortex the sample until fully dissolved. If solubility is an issue, gentle warming or sonication may be employed. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be tested if the compound is not soluble in CDCl₃. d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. e. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the spectrometer is not calibrated to the residual solvent peak.

2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the probe to optimize the magnetic field homogeneity. c. Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16-32 scans). d. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans). The number of scans for ¹³C is significantly higher due to the lower natural abundance of the ¹³C isotope. e. Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. f. Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert tune Tune & Shim insert->tune acquire_h1 Acquire 1H Spectrum tune->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 process Fourier Transform & Phasing acquire_c13->process baseline Baseline Correction process->baseline calibrate Calibrate Spectrum baseline->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: NMR Experimental Workflow

Protocol 2: Mass Spectrometry

1. Sample Preparation: a. Prepare a stock solution of 1-((6-Chloropyridin-3-yl)methyl)piperazine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. b. For direct infusion analysis, dilute the stock solution to approximately 1-10 µg/mL with the same solvent. c. For GC-MS analysis, dilute the stock solution to a similar concentration. Ensure the solvent is compatible with the GC column and conditions. Derivatization is typically not necessary for this compound due to its volatility. d. For LC-MS analysis, dilute the stock solution with the mobile phase to a concentration of 1-10 µg/mL.

2. Mass Spectrometry Data Acquisition (GC-MS Example): a. Set the GC oven temperature program. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. b. Set the injector temperature to 250°C and use a splitless or split injection mode depending on the sample concentration. c. Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min). d. Set the mass spectrometer to operate in electron ionization (EI) mode at 70 eV. e. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. f. Acquire data in full scan mode over a mass range of m/z 40-500. g. Process the data to obtain the mass spectrum of the compound of interest.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Processing stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze extract Extract Mass Spectrum analyze->extract identify Identify Molecular Ion & Fragments extract->identify Final Mass Spectrum Final Mass Spectrum identify->Final Mass Spectrum

Caption: Mass Spectrometry Workflow

Conclusion

This application note provides a comprehensive guide to the structural elucidation of 1-((6-Chloropyridin-3-yl)methyl)piperazine using NMR and mass spectrometry. The provided predicted data serves as a valuable reference for researchers, while the detailed protocols offer a robust starting point for experimental work. By understanding the principles behind the data acquisition and interpretation, scientists can confidently characterize this and similar molecules, ensuring the quality and integrity of their research and development efforts.

References

  • PubChem. 1-(3-Chlorophenyl)piperazine.[Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.[Link]

  • mzCloud. 1-(3-Chlorophenyl)piperazine (m-CPP).[Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.[Link]

  • PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

Sources

Application Notes and Protocols for Determining the Serotonin Receptor Activity of Substituted Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of substituted piperazine compounds targeting serotonin (5-HT) receptors. This document outlines the theoretical basis and practical protocols for assessing the binding affinity and functional activity of these compounds, ensuring data integrity and reproducibility.

Introduction: The Significance of Piperazines and Serotonin Receptors

Substituted piperazines are a prominent structural motif in medicinal chemistry, found in numerous approved drugs targeting the central nervous system.[1][2] Their conformational flexibility and ability to engage in various molecular interactions make them privileged scaffolds for designing ligands for a wide range of receptors, including the diverse family of serotonin receptors.[1]

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that modulates a vast array of physiological and psychological processes through its interaction with at least 14 distinct receptor subtypes in humans.[3][4][5] These receptors are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[6][7] The diverse signaling mechanisms of 5-HT receptors, coupled to Gs (stimulatory), Gi/o (inhibitory), and Gq/11 (phospholipase C activating) proteins, underscore their importance as therapeutic targets for conditions such as depression, anxiety, psychosis, and migraines.[7][8]

The characterization of novel substituted piperazine compounds requires a multi-faceted approach to determine their affinity for specific 5-HT receptor subtypes and to elucidate their functional consequences as agonists, antagonists, or inverse agonists. This guide provides detailed protocols for the most critical assays in this workflow.

Section 1: Determining Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[9] These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the receptor of interest. By measuring the ability of an unlabeled test compound (the substituted piperazine) to displace the radioligand, its binding affinity can be determined.[10]

Scientific Principles

The fundamental parameters derived from radioligand binding assays are:

  • Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.[11][12]

  • Bmax (Maximum Receptor Density): Represents the total concentration of receptors in the sample.[11][12][13]

  • Ki (Inhibition Constant): Represents the affinity of the unlabeled test compound for the receptor. It is calculated from the IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) and the Kd of the radioligand.[10][14]

Experimental Workflow: Competition Binding Assay

The general workflow for a competition radioligand binding assay is a robust method for determining the Ki of a test compound.[10]

Competition_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection & Analysis prep1 Cell Culture expressing target 5-HT receptor prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Resuspend in Assay Buffer prep3->prep4 assay1 Incubate: Membranes + Radioligand + Test Compound (Varying Conc.) prep4->assay1 assay2 Incubate to Equilibrium assay1->assay2 sep1 Rapid Filtration (Glass Fiber Filters) assay2->sep1 sep2 Wash to Remove Unbound Ligand sep1->sep2 det1 Scintillation Counting sep2->det1 det2 Plot % Inhibition vs. log[Compound] det1->det2 det3 Calculate IC50 and Ki det2->det3 Serotonin_Signaling cluster_Gi Gi/o-Coupled (e.g., 5-HT1A, 5-HT5) cluster_Gs Gs-Coupled (e.g., 5-HT4, 5-HT6, 5-HT7) cluster_Gq Gq/11-Coupled (e.g., 5-HT2A, 5-HT2B, 5-HT2C) Gi_receptor 5-HT Receptor Gi_protein Gi/o Gi_receptor->Gi_protein Agonist AC_inhib Adenylyl Cyclase Gi_protein->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Gs_receptor 5-HT Receptor Gs_protein Gs Gs_receptor->Gs_protein Agonist AC_stim Adenylyl Cyclase Gs_protein->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Gq_receptor 5-HT Receptor Gq_protein Gq/11 Gq_receptor->Gq_protein Agonist PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

Caption: Major signaling pathways of serotonin receptor subtypes.

cAMP Assays for Gs- and Gi-Coupled Receptors

Cyclic adenosine monophosphate (cAMP) is a key second messenger whose production is modulated by adenylyl cyclase. Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, leading to a decrease in cAMP. [7][15] Scientific Principle: These assays measure changes in intracellular cAMP levels in response to compound treatment. For Gi-coupled receptors, adenylyl cyclase is typically stimulated with forskolin to induce a measurable level of cAMP, which can then be inhibited by an agonist. [16][17] Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Materials:

  • Cells stably expressing the Gs- or Gi-coupled 5-HT receptor.

  • Test substituted piperazine compounds.

  • Forskolin (for Gi-coupled assays).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • Low-volume 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate density.

    • Harvest and resuspend cells in assay buffer.

    • Dispense a specific number of cells into each well of the 384-well plate.

  • Compound Addition:

    • Add serial dilutions of the test compounds to the wells.

    • For antagonist mode, pre-incubate with the test compound before adding a known agonist.

    • For Gi-coupled agonist assays, add the test compound and forskolin.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at two different wavelengths.

Data Analysis:

  • Calculate HTRF Ratio: Determine the ratio of the two emission signals.

  • Generate Dose-Response Curve: Plot the HTRF ratio against the logarithm of the compound concentration.

  • Determine EC50 or IC50: Use non-linear regression to calculate the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. [18][19]

    Parameter Description Typical Units
    EC50 The concentration of an agonist that produces 50% of the maximal response. nM

    | IC50 | The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of agonist. | nM |

Calcium Flux Assays for Gq-Coupled Receptors

Gq-coupled 5-HT receptors (5-HT2A, 5-HT2B, 5-HT2C) activate phospholipase C, which leads to the production of inositol trisphosphate (IP3). [7]IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. [7][20] Scientific Principle: Calcium flux assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free Ca²⁺. This allows for the real-time measurement of intracellular calcium mobilization following receptor activation. [6][21] Detailed Protocol: No-Wash Calcium Flux Assay

Materials:

  • Cells stably expressing the Gq-coupled 5-HT receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (an anion-exchange inhibitor that prevents dye leakage).

  • Test substituted piperazine compounds.

  • 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Procedure:

  • Cell Plating:

    • Plate cells in the 384-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in an appropriate buffer.

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading.

    • Use the instrument's liquid handler to add serial dilutions of the test compounds to the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).

Data Analysis:

  • Determine Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Generate Dose-Response Curve: Plot the response against the logarithm of the compound concentration.

  • Determine EC50: Use non-linear regression to calculate the EC50 value for agonists.

Conclusion

The systematic application of these binding and functional assays provides a robust framework for characterizing the serotonin receptor activity of novel substituted piperazine compounds. By accurately determining binding affinities (Ki) and functional potencies (EC50/IC50), researchers can build comprehensive structure-activity relationships, optimize lead compounds, and select promising candidates for further preclinical and clinical development. The integration of these well-validated protocols ensures the generation of high-quality, reproducible data essential for modern drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • ResearchGate. (n.d.). KD-and Bmax-values determined with radioligand binding assay with whole....
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
  • YouTube. (2022). Ligand-Activated G Protein- Coupled Receptor Internalization l Protocol Preview.
  • PubMed Central. (n.d.). Structure and Function of Serotonin G protein Coupled Receptors.
  • MDPI. (n.d.). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor.
  • Wikipedia. (n.d.). Antihistamine.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.
  • PubMed. (n.d.). Serotonin-induced calcium signaling via 5-HT1A receptors in human leukemia (K 562) cells.
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values.
  • PubMed Central. (n.d.). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules.
  • PubMed Central. (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.
  • TPC. (2013). B max and K D.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • PubMed Central. (2021). Novel and atypical pathways for serotonin signaling.
  • (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • PubMed. (n.d.). Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening.
  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ASH Publications. (2006). Serotonin provides an accessory signal to enhance T-cell activation by signaling through the 5-HT 7 receptor.
  • ResearchGate. (2025). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-((6-chloropyridin-3-yl)methyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. As Senior Application Scientists, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Part 1: Reaction Troubleshooting (FAQs)

This section addresses the most common issues arising during the N-alkylation reaction between 3-(chloromethyl)-6-chloropyridine and piperazine.

Q1: My reaction shows very low conversion to the desired product, or fails completely. What are the likely causes?

A1: Low or no product formation is a frequent issue that can typically be traced back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or the choice of base.

  • Reagent Integrity: The starting material, 3-(chloromethyl)-6-chloropyridine, is highly reactive and susceptible to hydrolysis or polymerization upon prolonged storage, especially if exposed to moisture. Before starting, verify its purity via NMR or GC-MS. Similarly, ensure the piperazine used is anhydrous, as water can hydrolyze the alkyl chloride.

  • Reaction Temperature: This SN2 reaction requires sufficient thermal energy to overcome the activation barrier. If the reaction temperature is too low (e.g., room temperature), the reaction rate will be exceedingly slow. A moderate temperature increase, typically to 50-80 °C, is often necessary. However, excessive heat can promote side reactions.

  • Ineffective Base: A base is crucial to neutralize the HCl formed during the reaction. Without a base, the piperazine starting material will be protonated, forming its hydrochloride salt. This protonated form is no longer nucleophilic, effectively halting the reaction.[1] A common and effective choice is a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent Choice: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are excellent choices as they can solvate the cation formed during the SN2 transition state, thereby accelerating the reaction.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: The most common high molecular weight byproduct in this reaction is the N,N'-dialkylated piperazine, where two molecules of 3-(chloromethyl)-6-chloropyridine have reacted with one molecule of piperazine.

  • Causality: This occurs because the mono-alkylated product, 1-((6-chloropyridin-3-yl)methyl)piperazine, still possesses a secondary amine that is nucleophilic and can compete with the piperazine starting material to react with the electrophile.

  • Prevention through Stoichiometry: The most effective strategy to minimize dialkylation is to use a significant excess of the nucleophile, piperazine. By Le Châtelier's principle, a high concentration of piperazine statistically favors the reaction of the alkyl chloride with the starting amine over the product amine. A molar ratio of 3 to 5 equivalents of piperazine relative to 1 equivalent of 3-(chloromethyl)-6-chloropyridine is recommended.

  • Alternative Strategy (Protecting Groups): For syntheses where material cost is a major concern, using mono-Boc-piperazine is a highly effective, albeit longer, route. The Boc (tert-butyloxycarbonyl) group protects one nitrogen, ensuring only mono-alkylation occurs.[1] The Boc group can then be removed under acidic conditions to yield the desired product.[1][2]

Part 2: Work-up and Purification Issues (FAQs)

Challenges often arise after the reaction is complete. This section focuses on isolation, salt formation, and purification.

Q3: I'm having difficulty extracting my product from the aqueous phase during work-up. Why is it so water-soluble?

A3: The product, 1-((6-chloropyridin-3-yl)methyl)piperazine, is a basic compound with two nitrogen atoms that can be protonated, making it highly water-soluble, especially under neutral or acidic conditions.

  • Ensure Basicity: Before extraction with an organic solvent (like dichloromethane or ethyl acetate), the aqueous phase must be made strongly basic. Add a saturated solution of sodium bicarbonate (NaHCO₃) or, more effectively, a 1-2 M solution of sodium hydroxide (NaOH) until the pH is >10. This ensures the piperazine nitrogens are in their free base form, which is significantly less polar and more soluble in organic solvents.

  • Salting Out: If the product remains in the aqueous layer, you can utilize the "salting out" effect. Add a large amount of solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer during extraction.

Q4: The final dihydrochloride salt is oily or fails to crystallize. How can I obtain a solid product?

A4: Obtaining a clean, crystalline dihydrochloride salt requires careful control of the acidification step and solvent choice.

  • Anhydrous Conditions are Key: The presence of water can interfere with crystallization and lead to oils. Ensure the solution of your free base in an organic solvent is thoroughly dried with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before adding the acid.

  • Acid Addition: The most common method is to use a solution of HCl in a solvent in which the product salt is insoluble. A saturated solution of HCl in diethyl ether or 2-propanol is ideal. Add the HCl solution dropwise to a stirred, cooled solution of the free base (e.g., in acetone or 2-propanol) until precipitation is complete. Adding the acid too quickly can cause the product to oil out.

  • Solvent Selection for Precipitation: The ideal solvent system is one where the free base is soluble, but the dihydrochloride salt is not. Acetone, 2-propanol (IPA), and ethyl acetate are excellent choices. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available. If it remains an oil, you may need to remove the solvent and re-dissolve the residue in a minimal amount of a different hot solvent (like ethanol or methanol) and allow it to cool slowly.

Part 3: Protocols and Data

Recommended Reaction Parameters
ParameterRecommended Value/TypeRationale
Piperazine Stoichiometry 3.0 - 5.0 equivalentsMinimizes N,N'-dialkylation side product.
Base K₂CO₃ or DIPEA (1.5-2.0 eq.)Neutralizes generated HCl without competing in the reaction.
Solvent Acetonitrile (ACN) or DMFPolar aprotic; effectively solvates intermediates.
Temperature 50 - 70 °CProvides sufficient energy for reaction without promoting degradation.
Reaction Time 4 - 12 hoursTypically sufficient for full conversion; monitor by TLC or LC-MS.
Detailed Synthesis Protocol (Free Base)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (4.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of the limiting reagent).

  • Reagent Addition: While stirring, add a solution of 3-(chloromethyl)-6-chloropyridine (1.0 eq.) in acetonitrile dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C and maintain for 6 hours. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH).

  • Work-up (Initial): Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water. Make the aqueous layer basic (pH > 10) with 1M NaOH and extract three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, typically as a viscous oil or low-melting solid.

Protocol for Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal amount of 2-propanol (IPA) or acetone.

  • Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether or IPA dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed (check pH with litmus paper to ensure it is strongly acidic).

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether to remove any residual impurities and solvent. Dry the product under vacuum to yield this compound as a white solid.

Part 4: Visual Guides

Reaction Mechanism

The synthesis proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Piperazine Piperazine (Nucleophile) TransitionState [Transition State]‡ Piperazine->TransitionState Attacks AlkylChloride 3-(chloromethyl)-6-chloropyridine (Electrophile) AlkylChloride->TransitionState Product Mono-alkylated Product HCl HCl (neutralized by base) TransitionState->Product C-N bond forms C-Cl bond breaks TransitionState->HCl

Caption: SN2 mechanism for the N-alkylation of piperazine.

Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common synthesis problems.

Troubleshooting_Workflow Start Problem: Low/No Product Yield CheckReagents Check Reagent Purity? (NMR, GC-MS) Start->CheckReagents CheckConditions Verify Reaction Conditions? (Temp, Time, Solvent) CheckReagents->CheckConditions Pure Sol_Reagent Solution: Use Fresh/ Purified Reagents CheckReagents->Sol_Reagent Impure CheckBase Is Base Adequate? (Type, Equivalents) CheckConditions->CheckBase Correct Sol_Conditions Solution: Increase Temp (50-70°C) & Monitor by TLC/LCMS CheckConditions->Sol_Conditions Incorrect CheckStoichiometry Dialkylation Observed? CheckBase->CheckStoichiometry Adequate Sol_Base Solution: Use Anhydrous K₂CO₃ or DIPEA (1.5-2 eq.) CheckBase->Sol_Base Inadequate Sol_Stoichiometry Solution: Increase Piperazine Excess (3-5 eq.) CheckStoichiometry->Sol_Stoichiometry Yes Success Synthesis Successful CheckStoichiometry->Success No Sol_Reagent->Start Re-run Sol_Conditions->Start Re-run Sol_Base->Start Re-run Sol_Stoichiometry->Start Re-run

Caption: A logical workflow for troubleshooting low product yield.

References

  • Morvan, B. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. [Link]

  • Wilson, L. J., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. [Link]

Sources

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride

Welcome to the dedicated technical support guide for this compound (CAS No: 1135439-04-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability and degradation. As a molecule with multiple reactive sites—including a chloropyridine ring and a piperazine moiety—understanding its behavior under various experimental conditions is critical for generating reliable and reproducible data.

This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage is the first line of defense against degradation. As a dihydrochloride salt, the compound is a hygroscopic solid.

  • Solid Form: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect from moisture.[1][2] Recommended storage temperature is in a cool, dry, and well-ventilated place, away from light.[2][3] Long-term storage at -20°C is advisable.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles. For aqueous solutions, be aware that the pH will be acidic. Storage at -80°C is recommended for prepared solutions. The stability in various organic solvents and buffers should be empirically determined for your specific experimental conditions.

Q2: What are the primary chemical liabilities of this molecule? What degradation pathways should I anticipate?

A2: The structure of this compound presents several potential sites for chemical degradation. Understanding these liabilities is key to designing robust experiments.

  • Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly by hydroxide ions under basic conditions, to form the corresponding 6-hydroxy-pyridin-3-yl derivative.

  • Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products, especially in the presence of oxidizing agents or under oxidative stress conditions.

  • Oxidation of the Methylene Bridge: The benzylic-like methylene group connecting the pyridine and piperazine rings can be a site for oxidation, potentially forming a ketone.

  • Photodegradation: Aromatic halides, like the chloropyridine moiety, can be susceptible to photolytic cleavage or reactions upon exposure to UV light.[4]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter and provides a logical, step-by-step approach to their resolution.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis of a Stock Solution

You've prepared a stock solution in an aqueous buffer, and over a short period (hours to days), you observe new peaks eluting near your main compound in your chromatogram.

Causality: This is a classic sign of compound degradation. The most common culprits in aqueous solutions are pH-dependent hydrolysis and oxidation. The piperazine moiety, being basic, will exist in different protonation states depending on the pH, which affects its stability and nucleophilicity.

Troubleshooting Protocol:

  • Characterize the Degradants: Use high-resolution mass spectrometry (LC-MS/MS) to obtain accurate masses and fragmentation patterns of the new peaks. This is the most critical step for identifying the degradation pathway.

  • Investigate pH Effects: Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 5, 7.4, 9). Analyze them immediately (T=0) and then at set time points (e.g., 2, 4, 8, 24 hours) while storing them under identical temperature and light conditions. A faster rate of degradation at higher pH often points towards base-catalyzed hydrolysis.

  • Assess Oxidative Stability: Prepare a solution in your buffer and split it into two samples. Sparge one with an inert gas like argon or nitrogen for 10-15 minutes before sealing. Leave the other exposed to air. If the sample protected from oxygen shows significantly less degradation, oxidative pathways are likely involved.

  • Evaluate Photostability: Prepare two samples. Wrap one completely in aluminum foil to protect it from light and expose the other to ambient lab light or a photostability chamber. A difference in the impurity profile will confirm light sensitivity.

Troubleshooting Workflow: Unexpected Impurities

G start Unexpected peak observed in HPLC/LC-MS ms_analysis Step 1: Perform LC-MS/MS - Determine accurate mass - Analyze fragmentation start->ms_analysis identify Hypothesize Degradant Structure (e.g., Hydrolysis, Oxidation) ms_analysis->identify troubleshoot_root Step 2: Investigate Cause identify->troubleshoot_root ph_study pH Study: - Prepare in buffers (pH 3-9) - Monitor over time troubleshoot_root->ph_study Is it pH dependent? oxidation_study Oxidative Study: - Sparge with N2/Ar - Compare to air-exposed sample troubleshoot_root->oxidation_study Is it oxygen dependent? photo_study Photostability Study: - Protect from light (foil) - Compare to light-exposed sample troubleshoot_root->photo_study Is it light dependent? conclusion Step 3: Implement Solution - Adjust buffer pH - Add antioxidant - Work under amber light - Prepare fresh solutions ph_study->conclusion oxidation_study->conclusion photo_study->conclusion

Caption: Workflow for troubleshooting unexpected compound degradation.

Issue 2: Inconsistent or Low Potency in Biological Assays

You observe that the biological activity of your compound is lower than expected or varies significantly between experiments.

Causality: This often results from the degradation of the active parent compound into inactive or less active metabolites within the assay medium. Interaction with media components (e.g., primary amines, aldehydes) or instability at physiological pH (typically ~7.4) and temperature (37°C) are common causes.[5]

Troubleshooting Protocol:

  • Confirm Solution Integrity: Before each assay, verify the purity of the dosing solution via HPLC-UV. This ensures you are starting with a high-quality, undegraded compound.

  • Perform an Assay Buffer Stability Study: Incubate the compound in your complete cell culture medium (or assay buffer) under standard assay conditions (e.g., 37°C, 5% CO2) but without cells or target proteins.

  • Time-Course Analysis: Sample the incubated solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately quench any potential reaction (e.g., by adding acetonitrile and freezing).

  • Quantify Remaining Parent Compound: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining over time. A significant decrease indicates instability in the assay environment.

  • Mitigation Strategy: If instability is confirmed, consider shorter incubation times, preparing dosing solutions immediately before use, or evaluating if a different buffer system can be used without compromising the biological assay.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is essential for proactively identifying potential degradation products and developing stability-indicating analytical methods.[6][7] This involves subjecting the drug substance to harsher conditions than in accelerated stability testing.[6]

Recommended Conditions for Forced Degradation

The goal is to achieve 5-20% degradation of the parent compound. Conditions may need to be adjusted based on the molecule's reactivity.

Stress ConditionRecommended Starting ProtocolRationale & Potential Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.[4]The piperazine nitrogens will be fully protonated, which may protect them. However, the chloropyridine ring could still be susceptible under harsh conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 8-24 hours.[4]The free-base form of piperazine is more reactive. Expect potential nucleophilic substitution of the chlorine atom by hydroxide to form a 6-hydroxypyridine derivative.
Oxidation 3% H₂O₂ in water or a 50:50 water:acetonitrile mix at room temperature for 24 hours.Targets the piperazine nitrogens (N-oxide formation) and the methylene bridge (hydroxylation or ketone formation).
Thermal Degradation Store solid compound at 70°C for 7 days.[8] Analyze solution stability at 60°C.Assesses the intrinsic stability of the molecule. Look for fragmentation or rearrangement products.
Photostability Expose solid or solution to a calibrated light source (ICH Q1B guidelines) with a combination of fluorescent and UV light.The chloropyridine moiety is a potential chromophore. Expect reactions involving radical mechanisms or photolytic cleavage of the C-Cl bond.
Protocol: General Procedure for Forced Degradation Study
  • Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: For each stress condition (acid, base, oxidative), mix the stock solution with the stressor solution in a 1:1 ratio. For thermal and photo studies, use the stock solution directly.

  • Control Sample: Prepare a control sample by diluting the stock solution with the non-stressful solvent (e.g., water) and keep it under ambient, protected-from-light conditions.

  • Incubation: Incubate the stressed samples for the designated time and temperature.

  • Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7 using an equivalent amount of base or acid, respectively. This is crucial to prevent further degradation.[8]

  • Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze immediately by a validated stability-indicating HPLC-UV/MS method.[9]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the mass balance to ensure all major degradants are accounted for.

Potential Degradation Products and Mass Shifts
Degradation PathwayPotential StructureChange in Monoisotopic Mass (Da)
Hydrolysis 6-hydroxy-pyridin-3-yl derivative-18.98 (Cl replaced by OH)
N-Oxidation Piperazine N-oxide (mono-oxidized)+15.99
Hydroxylation Methylene bridge hydroxylation+15.99
Dehalogenation Pyridin-3-yl derivative-34.97 (Cl replaced by H)
Potential Degradation Pathways Diagram

Caption: Potential degradation pathways for the target molecule.

References

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

  • Mazzei, L., et al. (2020). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Prakash, A., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • P, R., & S, K. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

Sources

Interpreting unexpected results in experiments with 1-((6-Chloropyridin-3-yl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-((6-Chloropyridin-3-yl)methyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile molecule. As a compound with activity at multiple receptor systems, its experimental behavior can sometimes deviate from initial expectations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established pharmacological principles and material science, to help you interpret your results and refine your experimental design.

Section 1: Compound Identity, Handling, and Storage

Before beginning any experiment, ensuring the integrity of your starting material is paramount. This section covers the fundamental properties and proper handling of 1-((6-Chloropyridin-3-yl)methyl)piperazine.

FAQ 1: What are the primary chemical properties and recommended storage conditions for this compound?

Answer: 1-((6-Chloropyridin-3-yl)methyl)piperazine is an organic compound belonging to the piperazine and pyridine chemical classes. Its properties are summarized in the table below.

Table 1: Physicochemical Properties of 1-((6-Chloropyridin-3-yl)methyl)piperazine and its Dihydrochloride Salt

Property1-((6-Chloropyridin-3-yl)methyl)piperazine (Base)1-((6-Chloropyridin-3-yl)methyl)piperazine 2HCl (Salt)
CAS Number 1135439-04-1 (for 2HCl)1135439-04-1
Molecular Formula C₁₀H₁₄ClN₃C₁₀H₁₆Cl₃N₃
Molecular Weight 211.69 g/mol [1]284.61 g/mol [2]
Physical State Solid or semi-solidCrystalline solid
Storage Sealed in a dry, inert atmosphere at 2-8°C[1]Handle in a well-ventilated place, store in a dry environment[2]

Expert Insight: The piperazine moiety makes the compound basic.[3] For many biological experiments, using the dihydrochloride salt is preferable due to its enhanced solubility in aqueous buffers. However, always be mindful of the molecular weight difference when preparing solutions of a specific molarity. The base form may be required for certain organic synthesis applications or non-aqueous solvent systems. Long-term storage should be under an inert gas (like argon or nitrogen) to prevent slow oxidative degradation, a known issue with piperazine-containing compounds.[4][5]

FAQ 2: How should I prepare a stock solution? I'm seeing precipitation in my aqueous buffer.

Answer: This is a common issue related to the compound's basicity and the form you are using (free base vs. salt).

Causality: The free base form of piperazine derivatives has limited solubility in neutral aqueous solutions. When a stock solution prepared in an organic solvent (like DMSO) is diluted into a neutral pH buffer (e.g., PBS pH 7.4), the compound can precipitate out as it is no longer in its soluble, protonated form.

Troubleshooting Protocol: Stock Solution Preparation

  • Select the Correct Form: For aqueous biological assays, start with the dihydrochloride salt if possible.[2]

  • Solvent Choice:

    • For Salt Form (2HCl): Dissolve directly in sterile, deionized water or your experimental buffer. Gentle warming (to 37°C) or sonication can aid dissolution.

    • For Free Base Form: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO.

  • Dilution Strategy (Critical for DMSO Stocks):

    • Perform serial dilutions. Do not dilute the high-concentration DMSO stock directly into your final aqueous buffer in one large step.

    • First, create an intermediate dilution in a solution that bridges the solvent gap, such as cell culture medium containing serum, or a buffer with a slightly acidic pH, before making the final dilution.

    • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.

  • Verification: After preparation, visually inspect the solution for any cloudiness or precipitate. If observed, the solution is supersaturated and should be remade at a lower concentration.

Section 2: Troubleshooting Unexpected In Vitro Results

In vitro assays are the cornerstone of pharmacological characterization. However, the multi-target nature of this compound can lead to complex results.

FAQ 3: My dose-response curve is bell-shaped (an inverted 'U'). Why am I losing efficacy at higher concentrations?

Answer: A bell-shaped or biphasic dose-response curve is a classic pharmacological phenomenon, often indicative of one of three primary causes: receptor desensitization, activation of opposing signaling pathways, or compound cytotoxicity.

Expert Insight: This compound is known to be an agonist at nicotinic acetylcholine receptors (nAChRs).[6] nAChRs are ligand-gated ion channels that are highly susceptible to desensitization upon prolonged or high-concentration agonist exposure.[7]

Workflow: Investigating a Bell-Shaped Dose-Response Curve

G cluster_B Test for Desensitization cluster_C Test for Off-Targets cluster_D Test for Artifacts A Unexpected Result: Bell-Shaped Dose-Response B Hypothesis 1: Receptor Desensitization A->B C Hypothesis 2: Off-Target Effects A->C D Hypothesis 3: Cytotoxicity/Solubility A->D B1 Reduce Incubation Time B->B1 Shorter exposure? B2 Pre-incubation Washout B->B2 Recovery possible? C1 Use Selective Antagonists (e.g., for Dopamine/Serotonin) C->C1 Is effect blocked? C2 Test in Receptor Null Cells C->C2 Does effect persist? D1 Cell Viability Assay (e.g., MTT, LDH) D->D1 Toxicity at high doses? D2 Visual Inspection for Precipitation D->D2 Compound crashing out? G cluster_low Low Dose Effects cluster_high High Dose Effects A Compound (Low Conc.) B Selective nAChR Activation (e.g., α4β2 on DA neurons) A->B C ↑ Dopamine Release (in VTA/NAc) B->C D Increased Locomotion (Stimulation) C->D E Compound (High Conc.) F Broad nAChR Desensitization E->F G 5-HT Receptor Activation (e.g., 5-HT1C) E->G I ↓ Overall nAChR Signaling F->I H Suppressed Locomotion (Sedation) G->H I->H

Caption: Putative pathways for biphasic behavioral effects.

References

  • MDPI. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Kapešová, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

  • Freitas, K. C., et al. (2016). Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Acute Pain-Stimulated and Pain-Depressed Behaviors in Rats. Journal of Pharmacology and Experimental Therapeutics, 356(3), 641-649. Retrieved from [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Gallegos-Llinas, G., et al. (2023). Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. International Journal of Molecular Sciences, 24(13), 10563. Retrieved from [Link]

  • ResearchGate. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. Retrieved from [Link]

  • Papke, R. L., et al. (2015). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 6, 13. Retrieved from [Link]

  • Fun, H. K., et al. (2006). 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4887-o4889. Retrieved from [Link]

  • Tanthana, J., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega, 7(22), 18361-18373. Retrieved from [Link]

  • Tuesta, L. C., & de Biasi, M. (2021). Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction. Current Topics in Behavioral Neurosciences, 47, 1-28. Retrieved from [Link]

  • Elliott, S. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Therapeutic Drug Monitoring, 33(6), 701-707. Retrieved from [Link]

  • Chen, E. (2017). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. The University of Texas at Austin. Retrieved from [Link]

  • Kumar, A., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(2), 638-646. Retrieved from [Link]

  • ResearchGate. (2018). Thermal degradation of novel piperazine-based amine blends for CO2 capture. Retrieved from [Link]

  • Yu, Y., & Baenziger, J. E. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Communications Biology, 5(1), 1-13. Retrieved from [Link]

  • Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155-164. Retrieved from [Link]

  • Chmiel, T., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(19), 11883. Retrieved from [Link]

  • Alichem. (n.d.). CAS RN 785765-09-5 | 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Retrieved from [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-((6-Chloropyridin-3-yl)methyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1-((6-chloropyridin-3-yl)methyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active agents.[1][2] Its inherent properties—a combination of a hydrogen bond acceptor (pyridine nitrogen), a flexible yet conformationally constrained piperazine ring, and multiple points for chemical diversification—allow for precise tuning of interactions with diverse biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs built upon this core, drawing insights from its application in the development of ligands for various G-protein coupled receptors (GPCRs) and other therapeutic targets.

Core Scaffold and Pharmacophoric Features

The title scaffold can be deconstructed into three primary regions for SAR analysis:

  • Region A (East): The 6-Chloropyridine Ring: This unit is crucial for establishing key interactions with the target protein. The chlorine atom significantly influences the electronic properties of the ring and can act as a key binding element or be a site for bioisosteric replacement to modulate pharmacokinetics.

  • Region B (Central): The Piperazine Ring: This versatile linker is more than a simple spacer.[3] Its two nitrogen atoms (N1 and N4) allow for tunable basicity and provide vectors for substitution, profoundly impacting a compound's affinity, selectivity, and physical properties.[1][3] The piperazine ring typically adopts a stable chair conformation.[4]

  • Region C (West): The N4-Substituent: This is the most common point of diversification. The nature of the substituent attached to the N4 position of the piperazine ring is often the primary determinant of the compound's ultimate biological target and its potency.

The interplay between modifications in these three regions dictates the overall pharmacological profile of the resulting analog.

Comparative SAR Analysis Across Different Biological Targets

The versatility of the 1-((6-chloropyridin-3-yl)methyl)piperazine scaffold is best understood by comparing how structural modifications affect its activity at different biological targets. Below, we analyze its application in two distinct areas: Histamine H3 Receptor antagonism and Dopamine D2/Serotonin 5-HT2A receptor modulation.

The H3R is a GPCR primarily expressed in the central nervous system, making it an attractive target for cognitive and sleep disorders. Piperazine derivatives are a major class of H3R ligands.[3][5]

  • Region A (Pyridine Ring): The position of the nitrogen atom within the aromatic ring is a key determinant of H3R affinity and selectivity.[6] For instance, a 4-pyridylpiperazine moiety is often associated with high H3R affinity.[6] Bioisosteric replacement of the chlorine atom with fluorine or a methyl group can be explored to fine-tune lipophilicity and metabolic stability, a common strategy in drug design.[7][8][9][10]

  • Region B (Piperazine vs. Piperidine): Interestingly, in some H3R ligand series, replacing the piperazine ring with a more conformationally restricted piperidine ring can lead to a significant increase in affinity.[11][12][13][14] This suggests that for optimal H3R binding, a specific conformational arrangement of the basic nitrogen and the N-substituent is required, which is better achieved with the piperidine scaffold in those cases.[11][13][14]

  • Region C (N4-Substituent): For H3R antagonists, this region typically contains a long, flexible alkyl chain terminating in a bulky, often lipophilic group. The length and nature of this chain are critical. Modifications here, such as extending an alkyl linker or replacing branched alkyl benzene groups with other bulky aromatic systems, are performed to optimize interactions with the receptor's hydrophobic pockets.[6]

This scaffold is also integral to the development of atypical antipsychotics and agents for Parkinson's disease, which often require a multi-target profile on dopamine and serotonin receptors.[15]

  • Region A (Pyridine Ring): In this context, bioisosteric replacement of the 6-chloro substituent with a 6-fluoro group has been successfully employed.[15] This subtle change can alter the electronic distribution and metabolic profile without losing the necessary interactions for D2/5-HT1A agonism.[15]

  • Region B (Central Linker): Unlike the direct methyl-piperazine linkage in our core topic, many D2/5-HT ligands incorporate a longer, more flexible propyl or butyl chain between the pyridine (or another aromatic head) and the piperazine ring. For example, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines showed potent D2/5-HT1A agonism.[15] This highlights that the linker length is a critical parameter that must be optimized for each target class.

  • Region C (N4-Substituent): For D2/5-HT receptor ligands, the N4 position is typically substituted with an aryl group, such as a phenyl or substituted phenyl ring.[16] These arylpiperazine moieties are classic pharmacophores for serotonin receptors. Further decoration of this aryl ring or its replacement with other heterocyclic systems is a key strategy to modulate the affinity and selectivity between D2, D3, 5-HT1A, and 5-HT2A receptors.

Data Summary: A Comparative Overview

The following table summarizes the general SAR trends for the 1-((6-chloropyridin-3-yl)methyl)piperazine scaffold when adapted for different receptor targets. This illustrates how modifications to the same core structure can direct its activity.

Structural Region Modification Strategy for H3R Antagonism Modification Strategy for D2/5-HT Receptor Modulation Rationale & Causality
A: Pyridine Ring Maintain pyridyl nitrogen for key interactions.[6] Bioisosteric replacement of Chlorine (e.g., with F, CH3) to optimize ADME.[9]Bioisosteric replacement of Chlorine with Fluorine is well-tolerated and can improve metabolic stability.[7][15]Halogen atoms influence pKa and dipole moment, affecting binding and membrane permeability. Fluorine is often preferred to chlorine to reduce metabolic liabilities.
B: Central Linker Methyl linker is common. Piperazine can sometimes be replaced by piperidine to increase affinity through conformational restriction.[11][12]Often requires a longer linker (e.g., oxypropyl) between the pyridine and piperazine for optimal receptor fit.[15]The distance and geometric angle between the aromatic head (Region A) and the basic nitrogen center are critical and target-dependent.
C: N4-Substituent Typically a long alkyl chain with a terminal bulky/lipophilic group to occupy hydrophobic pockets.[6]Typically an aryl group (e.g., phenyl, benzodioxolyl) to form the classic "arylpiperazine" pharmacophore.[16]This region dictates the primary interaction with the most variable and accessible sub-pockets of the target receptor, defining potency and selectivity.

Experimental Protocols

To validate the SAR of newly synthesized analogs, standardized and reproducible assays are essential. Below are step-by-step protocols for key in vitro experiments.

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To quantify the binding affinity of novel analogs for the human Histamine H3 receptor.

Materials:

  • HEK-293 cells stably expressing the human H3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Non-specific binding control: Thioperamide (10 µM).

  • Test compounds dissolved in DMSO.

  • 96-well microplates, scintillation fluid, liquid scintillation counter.

Methodology:

  • Membrane Preparation: Harvest HEK-293-hH3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the membrane pellet in assay buffer to a protein concentration of 1 mg/mL.

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or 10 µM Thioperamide (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [³H]-Nα-methylhistamine (at a final concentration equal to its Kd).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters, washing three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

The following diagrams illustrate the key concepts and workflows described.

SAR_Logic cluster_Scaffold Core Scaffold: 1-((6-Chloropyridin-3-yl)methyl)piperazine cluster_SAR Structure-Activity Relationship (SAR) Analysis cluster_Properties Resulting Pharmacological Profile Scaffold Region A (6-Chloropyridine) Region B (Piperazine Linker) Region C (N4-Substituent) ModA Modification of Region A Scaffold:A->ModA ModB Modification of Region B Scaffold:B->ModB ModC Modification of Region C Scaffold:C->ModC Activity Potency & Efficacy (Ki, EC50) ModA->Activity Selectivity Receptor Selectivity (e.g., H3 vs D2) ModA->Selectivity ADME ADME Properties (Metabolism, PK) ModA->ADME ModB->Activity ModB->Selectivity ModB->ADME ModC->Activity ModC->Selectivity ModC->ADME

Caption: Logical flow of SAR analysis for the core scaffold.

Binding_Assay_Workflow start Start: Prepare Reagents prep Prepare hH3R Membranes, Radioligand ([³H]-L), & Test Compounds (C) start->prep assay Incubate Membranes with: 1. [³H]-L (Total Binding) 2. [³H]-L + Cold Ligand (NSB) 3. [³H]-L + C (Displacement) prep->assay incubate Incubate at 25°C for 60 minutes assay->incubate filter Rapid Filtration to separate bound and free radioligand incubate->filter count Scintillation Counting to quantify bound [³H]-L filter->count analyze Data Analysis: Calculate IC50 & Ki values using Cheng-Prusoff count->analyze end End: Determine Affinity analyze->end

Sources

A Comparative In Vivo Efficacy Analysis of Chloropyridinylmethylpiperazine Derivatives in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in-vivo efficacy of various chloropyridinylmethylpiperazine derivatives, a promising class of compounds in the development of novel antipsychotic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroscience and psychopharmacology. We will delve into the mechanistic rationale behind their design, present comparative preclinical data, and provide detailed experimental protocols for the key in-vivo assays used to evaluate their therapeutic potential.

Introduction: The Rationale for Multi-Target Receptor Occupancy

The chloropyridinylmethylpiperazine scaffold has emerged as a privileged structure in the design of atypical antipsychotics. The core hypothesis driving the development of these derivatives is that a multi-receptorial binding profile can achieve a superior therapeutic window, mitigating the extrapyramidal side effects (EPS) associated with first-generation antipsychotics while effectively managing the positive, negative, and cognitive symptoms of schizophrenia.[1][2][3]

The primary molecular targets for this class of compounds are the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[4] The therapeutic rationale is as follows:

  • Dopamine D2 Receptor Antagonism/Partial Agonism: Blockade of D2 receptors in the mesolimbic pathway is crucial for alleviating the positive symptoms of psychosis, such as hallucinations and delusions.[5][6] However, complete antagonism can lead to undesirable motor side effects. Newer derivatives are often designed as partial agonists to modulate dopaminergic activity, providing a "ceiling" effect that prevents over-inhibition.[7]

  • Serotonin 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is associated with anxiolytic, antidepressant, and pro-cognitive effects.[8] In the context of antipsychotic therapy, 5-HT1A agonism can help to alleviate the negative and cognitive symptoms of schizophrenia.[6]

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is believed to reduce the risk of EPS by enhancing dopamine release in the nigrostriatal pathway.[9][10] This action counteracts the motor-suppressing effects of D2 receptor blockade.

The interplay between these receptor systems is complex and forms the basis of the "atypical" antipsychotic profile.[11][12]

Comparative In Vivo Efficacy of Lead Compounds

While a single head-to-head study comparing a wide range of chloropyridinylmethylpiperazine derivatives is not yet available in the public domain, we can synthesize a comparative overview based on published preclinical data for compounds sharing this core structure. The following table summarizes representative in vivo data from key preclinical models of psychosis.

Compound IDApomorphine-Induced Climbing (ED50, mg/kg)MK-801-Induced Hyperactivity (ED50, mg/kg)Novel Object Recognition (MED, mg/kg)
Compound A 0.51.21.0
Compound B 0.81.51.5
Compound C 1.22.02.5
Reference: Haloperidol 0.20.5No significant effect
Reference: Clozapine 2.55.02.0

Data presented here are hypothetical and for illustrative purposes, synthesized from trends observed in the literature for similar classes of compounds.

Interpretation of Data:

  • Compound A demonstrates the most potent in vivo activity in models of positive symptoms (apomorphine-induced climbing and MK-801-induced hyperactivity). Its efficacy in the novel object recognition test at a low dose suggests a favorable pro-cognitive profile.

  • Compound B shows a balanced profile with good potency across all three models.

  • Compound C is less potent in the positive symptom models but still shows efficacy. Its higher MED in the NOR test might indicate a less pronounced effect on cognitive deficits.

  • Haloperidol , a typical antipsychotic, is highly potent in the positive symptom models but lacks efficacy in the cognitive model, as expected.

  • Clozapine , an atypical antipsychotic, shows efficacy in all models, serving as a benchmark for a multi-target profile.

Key In Vivo Efficacy Models: Protocols and Mechanistic Insights

The selection of appropriate in vivo models is critical for evaluating the antipsychotic potential of novel compounds. The following are standard, well-validated assays used in the preclinical assessment of chloropyridinylmethylpiperazine derivatives.

Apomorphine-Induced Climbing in Mice

This model is a classic assay for assessing the D2 receptor antagonist activity of a compound.[13][14] Apomorphine is a non-selective dopamine agonist that, at higher doses, induces a characteristic climbing behavior in mice.[15][16] Antagonism of D2 receptors by a test compound will inhibit this behavior.

Experimental Protocol:

  • Animal Acclimatization: Male ICR mice (20-25 g) are habituated to the testing room for at least 60 minutes before the experiment.

  • Test Compound Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at various doses.

  • Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), mice are injected subcutaneously (s.c.) with apomorphine hydrochloride (e.g., 1.5 mg/kg).[14]

  • Observation: Immediately after the apomorphine injection, mice are placed individually in wire mesh cages. Climbing behavior is scored at 10, 20, and 30 minutes post-injection.

  • Scoring: The duration of climbing (all four paws on the cage wall) is recorded for a set period (e.g., 2 minutes) at each time point. The total climbing time is calculated for each animal.

  • Data Analysis: The percentage inhibition of climbing compared to the vehicle-treated group is calculated for each dose of the test compound. The ED50 (the dose required to produce a 50% inhibition of the apomorphine effect) is then determined.

Causality and Interpretation: A dose-dependent reduction in apomorphine-induced climbing is indicative of D2 receptor blockade in the striatum. This model is highly predictive of antipsychotic efficacy against positive symptoms.

MK-801-Induced Hyperactivity in Mice

The non-competitive NMDA receptor antagonist MK-801 (dizocilpine) induces a hyperlocomotor state in rodents that is considered a valuable model for the positive and, to some extent, cognitive symptoms of schizophrenia.[17][18][19][20] This model has good predictive validity for both typical and atypical antipsychotics.

Experimental Protocol:

  • Animal Acclimatization: Male C57BL/6 mice (25-30 g) are habituated to the testing room and the open-field arenas for at least 60 minutes on two consecutive days before the test day.

  • Test Compound Administration: The test compound or vehicle is administered (e.g., i.p. or p.o.) at various doses.

  • MK-801 Challenge: After the appropriate pretreatment time, mice are injected with MK-801 (e.g., 0.2 mg/kg, i.p.).[18]

  • Locomotor Activity Recording: Immediately after the MK-801 injection, mice are placed in automated open-field chambers equipped with photobeam detectors. Locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-90 minutes.

  • Data Analysis: The total locomotor activity is calculated for each animal. The percentage reduction in hyperactivity compared to the vehicle + MK-801 group is determined for each dose of the test compound, and the ED50 is calculated.

Causality and Interpretation: The ability of a compound to attenuate MK-801-induced hyperactivity suggests its potential to modulate the glutamatergic and dopaminergic systems, which are dysregulated in schizophrenia. This model is sensitive to compounds with D2 antagonist and 5-HT2A antagonist properties.

Novel Object Recognition (NOR) Test in Rats

The NOR test is a widely used behavioral assay to assess cognitive function, specifically recognition memory, which is often impaired in individuals with schizophrenia.[21][22][23][24] This test relies on the innate tendency of rodents to explore novel objects more than familiar ones.[25]

Experimental Protocol:

  • Habituation: On day 1, rats are individually habituated to the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.

  • Familiarization Phase (T1): On day 2, two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour).

  • Test Phase (T2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena for another exploration period (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal recognizes the familiar object and prefers to explore the novel one. The minimal effective dose (MED) that significantly improves the DI in a disease model (e.g., after sub-chronic PCP or MK-801 treatment) is determined.

Causality and Interpretation: An improvement in the discrimination index by a test compound suggests a pro-cognitive effect. This is particularly relevant for atypical antipsychotics that aim to treat the cognitive deficits of schizophrenia. This effect is often attributed to the modulation of serotonergic (e.g., 5-HT1A agonism) and dopaminergic pathways in the prefrontal cortex and hippocampus.

Signaling Pathways and Experimental Workflow

The therapeutic effects of chloropyridinylmethylpiperazine derivatives are mediated through their interaction with complex intracellular signaling cascades. The following diagrams illustrate the key signaling pathways and a typical in vivo efficacy testing workflow.

G cluster_0 Dopamine D2 Receptor Pathway (Antagonism) cluster_1 Serotonin 5-HT2A Receptor Pathway (Antagonism) cluster_2 Serotonin 5-HT1A Receptor Pathway (Agonism) D2R D2 Receptor Gi Gi D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Production (Decreased) PKA PKA cAMP->PKA Activation (Decreased) DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation (Decreased) PP1 PP1 DARPP32->PP1 Inhibition (Decreased) HTR2A 5-HT2A Receptor Gq Gq HTR2A->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Release PKC PKC DAG->PKC Activation HTR1A 5-HT1A Receptor Gi_1A Gi HTR1A->Gi_1A Activation AC_1A Adenylyl Cyclase Gi_1A->AC_1A Inhibition cAMP_1A cAMP AC_1A->cAMP_1A Production (Decreased) PKA_1A PKA cAMP_1A->PKA_1A Activation (Decreased)

Caption: Key signaling pathways modulated by chloropyridinylmethylpiperazine derivatives.

G cluster_0 In Vivo Efficacy Workflow start Compound Selection (Based on in vitro profile) dosing Dose Range Finding start->dosing model1 Apomorphine-Induced Climbing (Positive Symptoms) dosing->model1 model2 MK-801-Induced Hyperactivity (Positive Symptoms) dosing->model2 model3 Novel Object Recognition (Cognitive Symptoms) dosing->model3 pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling model1->pkpd model2->pkpd model3->pkpd end Lead Candidate Selection pkpd->end

Caption: Typical experimental workflow for in vivo efficacy testing.

Structure-Activity Relationship (SAR) Insights

The chemical structure of chloropyridinylmethylpiperazine derivatives can be systematically modified to optimize their in vivo efficacy and safety profile.[26][27][28][29][30] Key regions for modification include:

  • The Chloropyridinyl Moiety: The position and nature of substituents on the pyridine ring can influence binding affinity and selectivity for the target receptors.

  • The Piperazine Core: Modifications to the piperazine ring can impact the overall physicochemical properties of the molecule, such as solubility and brain penetration.

  • The Terminal Group: The nature of the substituent at the other end of the piperazine ring is crucial for fine-tuning the receptor binding profile and functional activity (antagonist vs. partial agonist).

A thorough understanding of the SAR is essential for the rational design of new derivatives with improved therapeutic properties.

Conclusion and Future Directions

Chloropyridinylmethylpiperazine derivatives represent a promising avenue for the development of novel atypical antipsychotics. Their multi-target receptor profile offers the potential for broad-spectrum efficacy with an improved side-effect profile compared to existing treatments. The in vivo models discussed in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on direct, head-to-head comparative studies of lead candidates to better delineate their relative efficacy and safety. Furthermore, exploring the therapeutic potential of these compounds in models of other psychiatric disorders characterized by cognitive deficits is a promising area for future investigation.

References

  • Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics. PubMed. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]

  • The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. PubMed. [Link]

  • The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue. PubMed Central. [Link]

  • Apomorphine-induced rotations. Protocols.io. [Link]

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. PubMed Central. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed Central. [Link]

  • Understanding Neurotransmitters in Schizophrenia Beyond Dopamine. Psychiatrist.com. [Link]

  • Voluntary wheel running ameliorates symptoms of MK-801-induced schizophrenia in mice. Spandidos Publications. [Link]

  • New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. Dove Medical Press. [Link]

  • Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity. PubMed. [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link]

  • The Novel Object Recogniton Test in Rodents in Relation to Cognitive Impairment in Schizophrenia. ResearchGate. [Link]

  • Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. MDPI. [Link]

  • Serotonin and schizophrenia: what influences what?. PubMed Central. [Link]

  • Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. PubMed Central. [Link]

  • MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems. PubMed Central. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • TAAR1-dependent effects of apomorphine in mice. Oxford Academic. [Link]

  • 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. PubMed. [Link]

  • The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia. Frontiers. [Link]

  • Serotonin and dopamine receptors in motivational and cognitive disturbances of schizophrenia. Frontiers. [Link]

  • Preclinical models of antipsychotic drug action. PubMed Central. [Link]

  • Novel Object Recognition test. MMPC.org. [Link]

  • Novel Object Recognition Test. b-neuro. [Link]

  • SNOUT CONTACT FIXATION, CLIMBING AND GNAWING DURING APOMORPHINE STEREOTYPY IN RATS FROM TWO SUBSTRAINS. deepdyve.com. [Link]

  • Comparative Study of the Effects of Atypical Antipsychotic Drugs on Pl. NDT. [Link]

  • Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Experimental Neurobiology. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]

  • Alterations of dopamine and serotonin transmission in schizophrenia. ResearchGate. [Link]

  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. PubMed. [Link]

  • Autistic Disorder Clinical Trial Pipeline Expands as 25+ Companies Driving Innovation in the Therapeutics. Barchart.com. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

Sources

A Comparative Guide to 1-((6-Chloropyridin-3-yl)methyl)piperazine: A Multi-Target Modulator for Nicotinic and Dopaminergic Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the research tool 1-((6-Chloropyridin-3-yl)methyl)piperazine. Designed for researchers in neuropharmacology and drug development, this document benchmarks the compound's performance against established research tools, supported by validated experimental protocols and a discussion of its mechanistic implications. We will explore its dual-target profile, focusing on its activity at nicotinic acetylcholine receptors (nAChRs) and its potential interactions with dopamine receptors.

Introduction and Physicochemical Profile

1-((6-Chloropyridin-3-yl)methyl)piperazine is a heterocyclic compound featuring a chloropyridinyl moiety linked to a piperazine ring. This structural motif is significant; the chloropyridinyl group is a hallmark of neonicotinoid compounds, known for their potent agonism at insect nAChRs, while the piperazine core is a common scaffold in a vast array of centrally active pharmaceuticals, including antipsychotics and antidepressants.[1][2] This unique combination suggests a complex pharmacological profile that warrants careful characterization.

Preliminary investigations suggest that this compound may act as an agonist at nAChRs and potentially modulate dopamine receptor activity, specifically the D3 subtype.[1] This guide aims to provide the necessary context and experimental frameworks to validate these claims and position this tool within the existing landscape of neuropharmacological probes.

Table 1: Physicochemical Properties of 1-((6-Chloropyridin-3-yl)methyl)piperazine

PropertyValueReference
CAS Number 1135439-04-1[3]
Molecular Formula C₁₀H₁₄ClN₃[3][4]
Molecular Weight 211.69 g/mol [3][4]
Appearance Solid or semi-solid[1]
Storage 2-8°C, sealed in dry, inert atmosphere[1][4]
Synthesis Overview

The synthesis of 1-((6-Chloropyridin-3-yl)methyl)piperazine and its analogs typically involves a nucleophilic substitution reaction. A common route is the reaction of a chloropyridinylmethyl halide (e.g., 3-(chloromethyl)-6-chloropyridine) with piperazine.[1][5][6] The use of an excess of piperazine can help to minimize the formation of the di-substituted byproduct.

Causality Behind Synthesis Choices: The choice of an aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is crucial to prevent side reactions with the solvent. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is necessary to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Purification is typically achieved via column chromatography or recrystallization to ensure high purity (>98%), which is essential for reliable pharmacological data.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Purification & Final Product A 6-Chloropyridin-3-yl-methanol or derivative C Nucleophilic Substitution (Solvent: ACN, Base: K2CO3) A->C B Piperazine B->C D Crude Product C->D Reaction Workup E Column Chromatography D->E F 1-((6-Chloropyridin-3-yl)methyl)piperazine (Purity >98%) E->F Isolation

Caption: Generalized synthesis workflow for the target compound.

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity to neonicotinoids strongly implies that the primary targets of this compound are nAChRs.[1] These are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[7] Agonist binding stabilizes the open state of the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) and leading to neuronal depolarization.[7]

G compound nAChR Agonist (e.g., Target Compound) receptor Nicotinic Receptor (nAChR) (e.g., α4β2, α7) compound->receptor Binds channel Ion Channel Opening receptor->channel influx Cation Influx (Na+, Ca2+) channel->influx depolarization Membrane Depolarization influx->depolarization response Cellular Response (e.g., Neurotransmitter Release) depolarization->response

Caption: Simplified nAChR agonist signaling pathway.

Benchmarking Against Standard nAChR Agonists

To be a useful research tool, 1-((6-chloropyridin-3-yl)methyl)piperazine must be characterized against well-known nAChR ligands. Its performance would be defined by its potency (EC₅₀), efficacy (degree of channel activation), and subtype selectivity (e.g., α4β2 vs. α7).

Table 2: Comparative Profile of nAChR Agonists

CompoundPrimary nAChR Subtype(s)Typical Potency (EC₅₀/Kᵢ)Key Research Application
1-((6-Chloropyridin-3-yl)methyl)piperazine Hypothesized: α4β2, α7UndeterminedProbe for novel nAChR pharmacology
Nicotine α4β2, α7, others1-10 µM (EC₅₀)Prototypical agonist, addiction studies
Epibatidine High affinity, non-selective1-100 nM (Kᵢ)High-potency probe, radioligand development
Varenicline α4β2 (partial agonist), α7 (full agonist)0.1-5 nM (Kᵢ)Smoking cessation aid, partial agonism studies
Imidacloprid Insect nAChRsNanomolar rangeInsecticide, species selectivity studies
Experimental Protocol: nAChR Functional Characterization via Two-Electrode Voltage Clamp (TEVC)

This protocol provides a self-validating system to determine the functional activity of the test compound at specific nAChR subtypes.

Objective: To measure the potency (EC₅₀) and efficacy of 1-((6-chloropyridin-3-yl)methyl)piperazine at human α4β2 and α7 nAChRs expressed in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with a defined ratio of cRNA encoding the desired human nAChR subunits (e.g., α4 and β2 for the α4β2 receptor). For the α7 subtype, co-injection with RIC-3 cRNA is often required to enhance functional expression.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression and membrane insertion.

  • TEVC Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording buffer.

    • Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.

    • System Validation: Establish a stable baseline, then apply a saturating concentration of acetylcholine (ACh), the endogenous agonist (e.g., 100 µM), to confirm receptor expression and obtain a maximum response (Iₘₐₓ). This step is critical to validate that the biological system is working correctly.

    • Dose-Response: After washout, apply increasing concentrations of the test compound (e.g., 1 nM to 100 µM) to the oocyte and record the peak inward current at each concentration.

  • Data Analysis: Normalize the current responses to the maximal ACh response. Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and relative efficacy.

Expertise in Action: The choice of Xenopus oocytes is deliberate; they are a robust and reliable system for expressing exogenous ion channels with low endogenous receptor activity. Using ACh as a positive control and for normalization provides an internal standard for every oocyte tested, accounting for variability in receptor expression levels and ensuring the trustworthiness of the resulting potency and efficacy values.

Secondary Target: Dopamine Receptors

The piperazine scaffold is prevalent in ligands targeting G-protein coupled receptors (GPCRs), including dopamine receptors. Preliminary data suggests a potential interaction of 1-((6-chloropyridin-3-yl)methyl)piperazine with the D3 dopamine receptor.[1] This is particularly relevant for CNS research, as D3 receptors are implicated in cognition, motivation, and are a target for treating conditions like Parkinson's disease and addiction.[8]

Benchmarking Against a Dopamine D3 Ligand

Comparing the compound to a known D3-preferring agonist will help to ascertain its potential utility in this context.

Table 3: Comparative Profile of Dopamine Receptor Ligands

CompoundPrimary Target(s)Functional ActivityKey Research Application
1-((6-Chloropyridin-3-yl)methyl)piperazine Hypothesized: D3UndeterminedExploring dual nAChR/Dopamine activity
Pramipexole D3 > D2Full AgonistParkinson's disease treatment, D3 function probe
(S)-(-)-OSU-6162 D2/D3Partial Agonist / StabilizerModulating dopaminergic tone
Experimental Protocol: Characterizing D3 Receptor Affinity via Radioligand Binding

This protocol provides a robust method to determine the binding affinity (Kᵢ) of the test compound for the human D3 receptor.

Objective: To determine the affinity of 1-((6-chloropyridin-3-yl)methyl)piperazine for the human D3 receptor.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from a stable cell line overexpressing the human D3 receptor (e.g., HEK293-hD3R).

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of a selective D3 radioligand (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT).

    • Increasing concentrations of the unlabeled test compound (or a reference compound like Pramipexole for the positive control).

    • The D3 receptor-expressing membranes.

    • Incubation buffer.

  • Defining Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a saturating concentration of a known D3 antagonist (e.g., haloperidol). This step is essential to measure the amount of radioligand that binds to non-receptor components, which must be subtracted to determine specific binding.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

G A Prepare Assay Plate: Membranes, Radioligand, Test Compound B Incubate to Equilibrium A->B C Rapid Filtration (Separates Bound/Unbound) B->C D Scintillation Counting (Measures Bound Radioactivity) C->D E Data Analysis (Calculate IC50 -> Ki) D->E

Caption: Workflow for a radioligand binding assay.

Discussion and Recommendations

1-((6-Chloropyridin-3-yl)methyl)piperazine presents a compelling profile as a multi-target research tool. Its structure suggests a primary interaction with nAChRs, likely as an agonist, and a secondary, modulatory role at dopamine receptors.

  • For the Nicotinic Researcher: This compound is an excellent candidate for exploring novel pharmacophores at nAChRs. The key question is its subtype selectivity. If it demonstrates selectivity for a specific nAChR subtype (e.g., α6β2, which is less studied), it could become a valuable probe. However, researchers must be aware of its potential dopaminergic activity, which could confound results in in-vivo experiments or studies on neurotransmitter release. We strongly recommend performing the functional TEVC assay described above before use.

  • For the Dopamine Researcher: The potential D3 activity is intriguing. However, given the high likelihood of potent nAChR agonism, this compound should not be used as a selective D3 ligand. Any observed effects in cellular or animal models could be a result of nAChR activation leading to downstream dopamine release, rather than direct D3 receptor modulation. The radioligand binding assay is a crucial first step to confirm if a direct interaction exists at all.

  • Trustworthiness and Self-Validation: The provided protocols are designed to be self-validating. In the TEVC assay, the response to the endogenous agonist ACh confirms the system's viability. In the binding assay, the definition of non-specific binding with a standard antagonist ensures that the measured signal is truly from the target of interest. Without these internal controls, the data would be unreliable.

Conclusion

1-((6-Chloropyridin-3-yl)methyl)piperazine is not a simple "off-the-shelf" selective agonist. It is a complex research tool whose value lies in its potential multi-target profile. It serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at dissecting the requirements for nAChR versus dopamine receptor activity. Researchers using this compound must undertake rigorous in-vitro characterization to understand its specific properties within their experimental system. Its "promiscuity" is not necessarily a flaw; it is a feature that, if properly understood and controlled for, can open new avenues for investigating the interplay between the nicotinic and dopaminergic systems.

References

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

  • Wikipedia. Piperazine. [Link]

  • del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British journal of pharmacology and chemotherapy, 22(3), 463–477. [Link]

  • Wikipedia. Nicotinic agonist. [Link]

  • Gotti, C., et al. (2005). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 48(21), 6585–6594. [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]

  • Selvaraj, C., & Singh, S. K. (2010). Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism. Journal of molecular modeling, 16(8), 1369–1386. [Link]

  • Jackson, K. J., et al. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 9, 73. [Link]

  • Kasheverov, I. E., & Tsetlin, V. I. (2020). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules (Basel, Switzerland), 25(11), 2501. [Link]

  • Shrestha, S., et al. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. Molecules (Basel, Switzerland), 28(24), 8072. [Link]

  • Google Patents. US2905673A - Method for preparing 1-methylpiperazine.
  • Xiu, X., et al. (2009). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences of the United States of America, 106(28), 11795–11800. [Link]

  • Science.gov. piperazines: Topics by Science.gov. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride, a heterocyclic compound whose disposal protocol demands careful consideration due to its chemical structure. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a cautious approach based on its constituent functional groups—a chlorinated pyridine and a piperazine ring—is paramount.

Hazard Profile: A Sum of Its Parts

Understanding the potential hazards of this compound is the foundation of its safe disposal. The molecule's toxicity and reactivity can be inferred from its primary components:

  • Chlorinated Pyridine: Chlorinated aromatic compounds are often persistent in the environment and can be toxic. The U.S. Environmental Protection Agency (EPA) lists chlorinated hydrocarbons as a group of concern, often requiring specific disposal methods like incineration to ensure complete destruction.

  • Piperazine Moiety: Piperazine and its derivatives can be corrosive and may cause skin and eye irritation. Some piperazine compounds are also classified as sensitizers, meaning they can cause allergic reactions upon repeated exposure.

  • Dihydrochloride Salt: The dihydrochloride form indicates that the compound is a salt, likely a crystalline solid, and will be soluble in water. This solubility increases its mobility in the environment if not handled correctly.

Given these characteristics, it is prudent to treat this compound as a hazardous waste, likely falling under the category of toxic substances (Class 6).

Waste Classification: The First Step to Compliance

Before disposal, the waste must be properly classified according to local, regional, and national regulations. The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for classifying hazardous waste. Based on the structure of this compound, it would likely be classified as follows:

Waste CharacteristicProbable ClassificationJustification
Toxicity Toxic Waste (T) The presence of a chlorinated pyridine ring suggests potential toxicity.
Reactivity Not expected to be reactive The compound is a stable salt and is unlikely to be reactive under normal conditions.
Ignitability Not expected to be ignitable As a solid salt, it is not expected to be flammable.
Corrosivity Potentially corrosive in solution The piperazine moiety can be corrosive, and aqueous solutions may have a low pH due to the hydrochloride salt.

Therefore, this compound should be managed as a toxic hazardous waste.

Disposal Procedures: A Step-by-Step Approach

The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.

Unused or Expired Product
  • Do Not Dispose Down the Drain or in Regular Trash: Due to its potential environmental toxicity, this compound must not be disposed of via the sanitary sewer or as regular solid waste.

  • Containerization: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container. The container must be securely sealed.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, indicate the approximate quantity of the waste.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste disposal.

Contaminated Materials

Items such as personal protective equipment (PPE), weigh boats, and absorbent materials that have come into contact with this compound must also be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a chemically resistant bag.

  • Labeling: Label the container as "Hazardous Waste - Contaminated Debris" and list the chemical contaminant: "this compound."

  • Disposal: Arrange for pickup by your institution's EHS department.

Spill Cleanup

In the event of a spill, the primary goal is to contain the material safely and prevent its spread.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled hazardous waste container. For a solution spill, cover with an inert absorbent material (e.g., vermiculite, sand), then sweep the absorbent into a hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Disposal: Label the waste container with the contents of the spill and arrange for EHS pickup.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start Waste Generation cluster_assessment Hazard Assessment & Classification cluster_procedure Disposal Procedure start Generate Waste (Unused Product, Contaminated Material, Spill Debris) assess Assess Hazards: - Chlorinated Pyridine (Toxic) - Piperazine (Corrosive/Irritant) - Dihydrochloride (Water Soluble) start->assess classify Classify as Hazardous Waste (Likely Toxic - Class 6) assess->classify containerize Properly Containerize - Original or compatible container - Tightly sealed classify->containerize label_waste Label Clearly: - 'Hazardous Waste' - Full Chemical Name - Date and Quantity containerize->label_waste segregate Segregate from Incompatible Materials label_waste->segregate request_pickup Contact EHS for Waste Pickup segregate->request_pickup

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.